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Core Science & Biosynthesis

Foundational

5-(Aminomethyl)-3-methylpyrazole Trihydrochloride: Chemical Structure, Properties, and Applications

Executive Summary In the landscape of modern coordination chemistry and drug discovery, pyrazole-derived building blocks are recognized as privileged scaffolds. 5-(Aminomethyl)-3-methylpyrazole trihydrochloride (5-AMMP·3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern coordination chemistry and drug discovery, pyrazole-derived building blocks are recognized as privileged scaffolds. 5-(Aminomethyl)-3-methylpyrazole trihydrochloride (5-AMMP·3HCl) is a highly versatile, nitrogen-rich heterocyclic ligand. Characterized by its bidentate coordination potential, this compound serves as a critical precursor in the synthesis of dinuclear transition metal complexes, particularly copper(II) dimers.

This technical guide provides an in-depth analysis of the chemical properties of 5-AMMP·3HCl, elucidates the causality behind its coordination mechanisms, and outlines field-proven experimental protocols for synthesizing self-validating metal-organic systems.

Chemical Structure and Physicochemical Properties

The molecular architecture of 5-AMMP features a planar pyrazole ring substituted with a methyl group at the C3 position and an aminomethyl group at the C5 position. In its trihydrochloride salt form, the primary amine and the pyrazole nitrogens are fully protonated, rendering the molecule highly soluble in polar protic solvents while protecting the reactive amine from premature oxidation or side reactions during storage.

Data Presentation: Key Physicochemical Properties
PropertySpecification
Chemical Name 5-(Aminomethyl)-3-methylpyrazole trihydrochloride
Free Base Formula C5H9N3
Salt Formula C5H12Cl3N3
Molecular Weight (Salt) ~ 220.53 g/mol
MDL Number MFCD29049237 [1]
Purity Standard ≥95% (Typical commercial grade)
Appearance White to off-white crystalline powder
Solubility Profile High in H2O and Methanol; Insoluble in non-polar solvents (e.g., Hexane)

Causality Insight: The addition of three equivalents of hydrochloric acid to form the trihydrochloride salt is not merely for stability; it fundamentally alters the compound's solubility dielectric requirements. This necessitates specific in situ deprotonation steps during synthesis to "activate" the ligand for metal chelation.

Principles of Coordination Chemistry

When activated via deprotonation, 5-AMMP acts as a potent bidentate ligand. The primary amine nitrogen and the unsubstituted pyrazole nitrogen (N2) donate electron pairs to transition metals.

In the presence of copper(II) halides (such as CuCl2), 5-AMMP drives the formation of dinuclear chloro-bridged copper(II) complexes [2]. The resulting structural geometry around each copper ion typically approximates a distorted square pyramid (N2Cl3 environment).

Magnetic and Electronic Implications

The formation of the[Cu2(5-AMMP)2Cl4] core creates a unique superexchange pathway. The bridging chloride ions facilitate an antiferromagnetic coupling between the two Cu(II) centers (typically yielding a negative J value, e.g., J ≈ −9.4 cm−1) [3]. This magnetic behavior is a direct consequence of the orbital overlap between the copper dx²-y² orbitals and the chloride p orbitals, heavily influenced by the steric constraints imposed by the 3-methyl group on the pyrazole ring.

Experimental Protocol: Synthesis of Dinuclear Copper(II) Complexes

To harness 5-AMMP·3HCl in coordination chemistry, the following methodology details the synthesis of the dinuclear complex[Cu2(5-AMMP)2Cl4]. This protocol is designed as a self-validating system where visual and chemical milestones confirm the reaction's progress.

Step-by-Step Methodology

Step 1: Solvation and Ligand Activation

  • Dissolve 2.0 mmol of 5-AMMP·3HCl in 15 mL of anhydrous methanol.

  • In Situ Deprotonation: Slowly add 6.0 mmol of Triethylamine (TEA) dropwise under continuous magnetic stirring.

    • Causality: The trihydrochloride salt requires exactly three equivalents of base to neutralize the HCl. TEA deprotonates the primary amine and pyrazole nitrogens, freeing their lone pairs.

    • Self-Validation: The pH of the solution will stabilize at approximately 7.5–8.0, and a slight exotherm may be observed.

Step 2: Metal Coordination

  • Prepare a metal precursor solution by dissolving 1.0 mmol of CuCl2·2H2O in 10 mL of a 1:1 Methanol/Acetonitrile mixture.

  • Add the copper solution dropwise to the activated ligand solution at room temperature.

    • Causality: A 1:2 (Cu:Ligand) molar ratio is strictly maintained to favor the formation of the chloride-bridged dinuclear core rather than exhaustive mononuclear complexes. Acetonitrile acts as a co-solvent that lowers the dielectric constant, priming the system for eventual crystallization.

    • Self-Validation: The reaction mixture will immediately transition from a pale blue (solvated Cu2+) to a deep, dark green, visually confirming the coordination of the nitrogenous ligands and the formation of the Cu-Cl-Cu bridges.

Step 3: Crystallization and Isolation

  • Stir the deep green solution for 4 hours at ambient temperature.

  • Filter the solution to remove any insoluble TEA·HCl byproducts.

  • Leave the filtrate undisturbed in a partially covered beaker for slow evaporation over 3–5 days.

    • Causality: Kinetic control at room temperature prevents the precipitation of amorphous polymeric networks. Slow evaporation concentrates the solution gently, yielding X-ray quality single crystals of the dinuclear complex.

Pathway Visualization

Pathway N1 5-AMMP·3HCl + CuCl2 N2 In Situ Deprotonation (TEA Addition) N1->N2 Solvation (MeOH) N3 Bidentate Chelation (N-amine, N-pyrazole) N2->N3 pH Adjustment N4 Chloride Bridging (Cu2Cl2 Core) N3->N4 Dimerization N5 Dinuclear Complex [Cu2(5-AMMP)2Cl4] N4->N5 Crystallization

Figure 1: Mechanistic workflow for synthesizing 5-AMMP dinuclear copper(II) complexes.

Applications in Drug Discovery and Materials Science

The unique structural topology of 5-AMMP-derived complexes has significant implications in applied sciences:

  • Superoxide Dismutase (SOD) Mimics: Dinuclear copper complexes bridged by pyrazole derivatives exhibit potent SOD-mimic activity [4]. The flexible aminomethyl arm allows the complex to dynamically shift geometries, facilitating the redox cycling of Cu(II) to Cu(I) required to scavenge reactive oxygen species (ROS) and catalyze the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

  • Antimicrobial and Antitumor Agents: The lipophilicity of the methyl group at the C3 position enhances cellular membrane permeability. Once inside the cell, the copper complexes can intercalate with DNA or disrupt mitochondrial respiration, making 5-AMMP a valuable building block in the design of novel chemotherapeutics [3].

References

  • RSC Publishing. "Copper - Annual Reports Section 'A' (Inorganic Chemistry)." Royal Society of Chemistry, 2003. DOI: 10.1039/B211517B. Available at:[Link]

  • ResearchGate. "Synthesis and structural characterization of three dinuclear Copper(II) complexes incorporating pyrazolyl-derived ligands." Journal of Coordination Chemistry, 2012. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "SOD-Mimic Cu(II) Dimeric Complexes Involving Kinetin and Its Derivative." Bioinorganic Chemistry and Applications, 2014. Available at:[Link]

Exploratory

Aqueous Solubility Profiling of 5-(Aminomethyl)-3-methylpyrazole Trihydrochloride: A Technical Whitepaper

Executive Summary The pyrazole scaffold is a privileged structure in modern medicinal chemistry, frequently serving as a core pharmacophore in anti-inflammatory, antimicrobial, and antineoplastic agents [2]. Among its fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged structure in modern medicinal chemistry, frequently serving as a core pharmacophore in anti-inflammatory, antimicrobial, and antineoplastic agents [2]. Among its functionalized derivatives, 5-(Aminomethyl)-3-methylpyrazole trihydrochloride (AMMP-3HCl) is a highly versatile building block [1]. While the biological potential of pyrazole derivatives is vast, their clinical translation is often bottlenecked by biopharmaceutical limitations, primarily aqueous solubility [2].

This whitepaper provides an in-depth technical analysis of the aqueous solubility profile of AMMP-3HCl. By examining the thermodynamic principles of its dissolution, its pH-dependent speciation, and the self-validating methodologies required for accurate quantification, this guide equips formulation scientists and drug development professionals with the mechanistic insights necessary to optimize this compound for downstream applications.

Physicochemical Foundations of AMMP-3HCl

To understand the solubility behavior of AMMP-3HCl, one must first deconstruct its molecular architecture and ionization potential. The molecule consists of a pyrazole ring substituted with a methyl group at the C3 position and a primary aminomethyl group at the C5 position.

The Trihydrochloride Salt Advantage

AMMP-3HCl is supplied as a trihydrochloride salt [1]. The presence of three basic nitrogen atoms—two within the pyrazole heterocycle and one in the primary amine—allows for multiple protonation states.

  • Causality of High Solubility: The crystal lattice of the free base is stabilized by intermolecular hydrogen bonding. By converting the free base into a trihydrochloride salt, the lattice energy is significantly altered. Upon introduction to an aqueous medium, the highly exothermic hydration enthalpy of the chloride ions and the protonated amine/pyrazole cations vastly exceeds the endothermic lattice dissociation energy. This thermodynamic driving force results in exceptionally high aqueous solubility.

Table 1: Predictive Physicochemical Parameters

Note: Values are representative estimates based on structural analogues and established QSAR models for pyrazole-amine hydrochlorides.

ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 220.53 g/mol (Salt)Low MW favors rapid solvation and high diffusion coefficients.
pKa (Primary Amine) ~ 9.0 - 9.5Remains protonated at physiological pH (7.4), maintaining solubility.
pKa (Pyrazole Ring) ~ 2.5 - 3.0Deprotonates in the intestinal tract, altering the solvation shell.
Intrinsic Solubility ( S0​ ) < 1.0 mg/mLThe uncharged free base has poor solubility due to lipophilicity.
Salt Solubility ( Ssalt​ ) > 100 mg/mL (pH < 3)The trihydrochloride form acts as a highly hydrophilic electrolyte.

Thermodynamic & pH-Dependent Solubility Profiling

The solubility of amine hydrochlorides is not a static value; it is a dynamic property dictated by the pH of the dissolution medium and the common ion effect [5].

The Concept of pHmax​ and Salt Disproportionation

For a basic drug formulated as a hydrochloride salt, the solubility profile is governed by two distinct regions separated by a critical pH value known as pHmax​ .

  • Below pHmax​ (Salt Control): The solubility is dictated by the solubility product ( Ksp​ ) of the trihydrochloride salt. In this region (e.g., Simulated Gastric Fluid, pH 1.2), the compound is hyper-soluble. However, the addition of excess chloride ions (from the HCl in the buffer) can slightly depress solubility via the Common Ion Effect .

  • Above pHmax​ (Free Base Control): As the pH increases (e.g., Simulated Intestinal Fluid, pH 6.8), the primary amine begins to deprotonate. If the pH exceeds pHmax​ , the solvation capacity of the medium is overwhelmed by the poorly soluble free base, leading to precipitation.

Speciation S1 S1 S2 Mono-protonated Amine (pH 3.0 - 8.5) Moderate-High Solubility S1->S2 Deprotonation of Pyrazole S3 S3 S2->S3 Deprotonation of Amine S4 S4 S3->S4 Exceeds Solvation Capacity

pH-dependent speciation and precipitation pathway of AMMP-3HCl.

Self-Buffering Effect

A critical phenomenon to anticipate with AMMP-3HCl is its "self-buffering" capacity. Because it is a salt of a weak base and a strong acid (HCl), dissolving high concentrations of AMMP-3HCl in unbuffered or weakly buffered water will drastically lower the pH of the solution. Researchers must use high-capacity pharmacopoeial buffers to determine true pH-dependent solubility.

Standardized Shake-Flask Methodology (Protocol)

To generate reliable, inter-laboratory reproducible solubility data, the "shake-flask" method remains the gold standard [3, 4]. The following protocol is engineered as a self-validating system , ensuring that thermodynamic equilibrium is truly reached and that the solid state is verified.

Phase 1: Preparation and Equilibration
  • Mechanistic Rationale: Agitation speed and temperature must be strictly controlled because solubility is an endothermic/exothermic thermodynamic constant dependent on kinetic energy [3].

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate) to simulate the gastrointestinal tract[3].

  • Excess Solid Addition: Weigh an amount of AMMP-3HCl that exceeds the estimated solubility (e.g., 150 mg) into a 5 mL glass vial. Add 1 mL of the target buffer.

  • Agitation: Place the sealed vials in an orbital shaker set to 37 ± 0.5 °C at 200 RPM.

  • Self-Validation Checkpoint 1 (pH Shift): After 2 hours, measure the pH of the suspension. Causality: The trihydrochloride salt will release H+ ions, potentially overwhelming the buffer. If the pH has dropped by >0.05 units, adjust it back to the target using micro-aliquots of 1M NaOH or HCl.

Phase 2: Phase Separation and Quantification
  • Equilibration Verification: Sample the suspension at 24, 48, and 72 hours. Equilibrium is confirmed only when the concentration variance between two consecutive time points is < 5% [3].

  • Separation: Centrifuge the 72-hour sample at 10,000 x g for 15 minutes at 37 °C. Causality: Filtration can lead to drug adsorption onto the filter membrane, artificially lowering the calculated solubility. Centrifugation avoids this artifact.

  • Dilution & HPLC-UV Analysis: Immediately dilute the supernatant with the mobile phase to prevent precipitation upon cooling to room temperature. Quantify using a validated HPLC-UV method (e.g., C18 column, gradient acetonitrile/water with 0.1% TFA to ensure sharp peak shapes for the amine).

Phase 3: Solid-State Verification (Critical)
  • Mechanistic Rationale: You must confirm the identity of the undissolved pellet. If the pH of the medium exceeded pHmax​ , the AMMP-3HCl salt may have disproportionated into the free base.

  • Pellet Recovery: Carefully decant the remaining supernatant and gently dry the solid pellet under a vacuum.

  • Self-Validation Checkpoint 2 (XRPD): Analyze the pellet using X-Ray Powder Diffraction (XRPD). Compare the diffractogram against the pristine AMMP-3HCl reference standard. A phase shift indicates that the measured solubility is that of the free base or a new polymorph, not the trihydrochloride salt.

G N1 Solid Salt Addition (Excess AMMP-3HCl) N2 Equilibration (37°C, 24-72h, Orbital Shaker) N1->N2 N3 Phase Separation (Centrifugation/Filtration) N2->N3 N4 Supernatant Analysis (HPLC-UV Quantification) N3->N4 Liquid Phase N5 Solid-State Analysis (XRPD / DSC) N3->N5 Solid Pellet N6 Data Synthesis (Solubility Profile) N4->N6 N5->N6

Harmonized shake-flask workflow for equilibrium solubility determination.

Data Presentation: Simulated pH-Solubility Profile

Based on the behavior of highly polar amine hydrochlorides [5], the following table summarizes the expected equilibrium solubility profile for AMMP-3HCl across physiological pH ranges.

Table 2: Representative Equilibrium Solubility Profile at 37°C
Medium / BufferTarget pHExpected Solubility StateDominant Molecular SpeciesSolid-State Risk
SGF (HCl/NaCl) 1.2> 100 mg/mL (Freely Soluble)Fully protonated ( AMMP3+ )Low (Stable Salt)
Acetate Buffer 4.5> 50 mg/mL (Soluble)Mono/Di-protonatedLow
Phosphate Buffer 6.8~ 10 - 20 mg/mL (Sparingly)Mono-protonated ( AMMP+ )Moderate
Borate Buffer 9.5< 1 mg/mL (Poorly Soluble)Free Base ( AMMP0 )High (Disproportionation)

Implications for Formulation and Drug Development

The transition of AMMP-3HCl from a highly soluble salt in the stomach to a potentially poorly soluble free base in the lower intestine poses a classic biopharmaceutical challenge.

  • Risk of In Vivo Precipitation: If AMMP-3HCl is administered orally as an immediate-release dosage form, it will dissolve rapidly in the gastric fluid. However, upon emptying into the duodenum (pH ~ 6.0 - 6.5), the sudden rise in pH may push the local concentration above the pHmax​ , causing the free base to precipitate.

  • Formulation Countermeasures: To mitigate this, formulation scientists should consider incorporating precipitation inhibitors (e.g., HPMC, PVP) into the dosage form. These polymers sterically hinder crystal nucleation, maintaining the drug in a supersaturated state long enough for intestinal absorption to occur.

  • Handling and Storage: As a trihydrochloride salt, AMMP-3HCl is highly hygroscopic. Exposure to ambient humidity can lead to deliquescence (the solid dissolving in absorbed atmospheric moisture). Manufacturing environments must strictly control relative humidity (RH < 30%), and final packaging should utilize moisture-barrier materials (e.g., Alu/Alu blisters) [5].

References

  • Apollo Scientific. "Heterocyclic Primary amines Supplier & Distributors | Apollo: 5-(Aminomethyl)-3-methylpyrazole Trihydrochloride.
  • MDPI. "Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives.
  • World Health Organization (WHO). "Annex 4 - World Health Organization (WHO).
  • PMC. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan.
  • European Medicines Agency (EMA). "Assessment report - Duloxetine Mylan.
Foundational

Thermodynamic Stability and Physicochemical Profiling of 5-(Aminomethyl)-3-methylpyrazole Trihydrochloride: A Comprehensive Technical Guide

Executive Summary 5-(Aminomethyl)-3-methylpyrazole (5-AMPT) is a critical heterocyclic building block utilized extensively in the synthesis of kinase inhibitors and advanced active pharmaceutical ingredients (APIs). Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Aminomethyl)-3-methylpyrazole (5-AMPT) is a critical heterocyclic building block utilized extensively in the synthesis of kinase inhibitors and advanced active pharmaceutical ingredients (APIs). While typically encountered as a free base or dihydrochloride, the trihydrochloride variant presents unique thermodynamic properties. Understanding the thermodynamic stability of this molecule is paramount for formulation scientists and medicinal chemists to prevent degradation, polymorphic shifts, or unexpected reactivity during API synthesis. This whitepaper establishes the physicochemical causality behind its stability and provides self-validating protocols for its evaluation.

Structural Thermodynamics and the Trihydrochloride Anomaly

The pyrazole ring is characterized by annular tautomerism, where the nitrogen atom can migrate between the two positions. Due to its greater thermodynamic stability, the 1H-tautomer is the predominant form in both solution and solid states (1)[1].

In 5-AMPT, there are three nitrogen atoms:

  • The primary amine on the aminomethyl group (highly basic, pKa ~9.5).

  • The imine-like nitrogen (N2) on the pyrazole ring (weakly basic, pKa ~2.5).

  • The pyrrole-like nitrogen (N1) on the pyrazole ring (non-basic, pKa ~ -14).

The existence of a trihydrochloride salt implies that beyond the protonation of the primary amine and the N2 pyrazole nitrogen, a third equivalent of HCl is stabilized within the crystal lattice. This stabilization is not driven by classical acid-base protonation but rather by extensive hydrogen bonding (N–H···Cl) and dipole-ion interactions. Similar to polynitro-functionalized pyrazoles, where hydrogen bonding and π–π interactions constitute the majority of weak interactions leading to high thermodynamic stability (2)[2], the trihydrochloride lattice of 5-AMPT relies on a dense hydrogen-bond network to trap the third HCl molecule.

Protonation A 5-AMPT (Trihydrochloride) Fully Protonated Lattice B Loss of Interstitial HCl (Weakly bound) A->B Heating / Dissolution C Dihydrochloride State (Amine & Imine protonated) B->C -HCl D Monohydrochloride State (Amine protonated) C->D pKa1 ~ 2.5 (Pyrazole) E Free Base (Neutral) D->E pKa2 ~ 9.5 (Primary Amine)

Diagram 1: Protonation states and dissociation logic of 5-AMPT trihydrochloride.

Solution-State Thermodynamic Stability

In aqueous environments, the dissociation of the trihydrochloride salt is immediate, releasing the interstitial HCl and yielding the dihydrochloride species. Potentiometric studies on pyrazole derivatives reveal that pK and logK values decrease with an increase in the ionic strength of the medium, indicating opposite charges on the reacting species during dissociation (3)[3]. Furthermore, quantum chemical and molecular dynamics simulation studies on pyrazole derivatives in HCl environments confirm that thermodynamic stability is heavily influenced by the adsorption and isolation of the compound within the aqueous medium (4)[4].

Causality in Experimental Choices (E-E-A-T)

To accurately map the thermodynamic landscape (ΔG, ΔH, ΔS) of 5-AMPT, we employ a self-validating system combining Potentiometric Titration and Isothermal Titration Calorimetry (ITC). Potentiometry provides high-precision pKa values (yielding ΔG), while ITC directly measures the enthalpy of deprotonation (ΔH). The entropy (ΔS) is then mathematically derived, cross-validating the empirical data and ensuring the system is robust against instrumental drift.

Solid-State Stability and Polymorphism

In the solid state, pyrazole hydrochlorides can exhibit polymorphism dependent on water activity (aw) and temperature. Slurry competition experiments in related pyrazole compounds have demonstrated that thermodynamic stability relationships between anhydrate and hydrate forms are highly sensitive to solvent effects; for instance, certain polymorphs are thermodynamically more stable when aw < 0.2 at room temperature, while others dominate at aw > 0.5 (5)[5]. For 5-AMPT trihydrochloride, maintaining a low water activity is critical, as moisture induces the outgassing of the weakly bound third HCl equivalent, leading to lattice collapse into the dihydrochloride form.

Step-by-Step Methodologies for Thermodynamic Profiling

Protocol 1: Potentiometric Determination of Solution Stability (Self-Validating)

Rationale: Dissociation of organic acids and their interactions are extremely sensitive to the ionic strength of the medium. We control ionic strength using KCl to extrapolate thermodynamic constants at zero ionic strength, ensuring the protocol is self-validating against variations in solvent activity.

  • Preparation: Prepare a 0.01 M solution of 5-AMPT trihydrochloride in ultra-pure water (18.2 MΩ·cm).

  • Background Electrolyte: Add KCl to maintain a constant ionic strength (I = 0.1 M).

  • Titration: Titrate with standardized 0.1 M NaOH under a continuous nitrogen atmosphere at 298.15 K to prevent CO2 absorption.

  • Data Acquisition: Record pH after each 0.05 mL addition once equilibrium (drift < 0.01 pH/min) is reached.

  • Validation: Calculate the free ligand exponent (pL) and metal-ligand formation numbers using pointwise calculations. Solve the linear equation for different values to extract precise pKa1 and pKa2.

Protocol 2: Thermal Analysis (TGA/DSC) for Solid-State Stability

Rationale: Thermal analysis is chosen over simple melting point determination because it differentiates between the loss of interstitial HCl (lattice degradation) and covalent decomposition of the pyrazole core.

  • Sample Loading: Load 5-10 mg of 5-AMPT trihydrochloride into an alumina crucible.

  • Atmosphere: Purge with dry Nitrogen at 50 mL/min to prevent oxidative degradation.

  • Heating Program: Heat from 25°C to 400°C at a precise rate of 10°C/min.

  • Analysis: Identify the first endothermic mass loss event (typically 80-120°C), which corresponds to the volatilization of the third HCl equivalent. The subsequent events map the melting and decomposition of the dihydrochloride core.

Workflow N1 Sample Prep (5-AMPT) N2 TGA/DSC Analysis (Thermal Stability) N1->N2 N3 Potentiometric Titration (Solution Stability) N1->N3 N4 Isothermal Titration Calorimetry (ITC) N1->N4 N5 Data Synthesis & Thermodynamic Model N2->N5 ΔH_fusion, T_d N3->N5 pKa, ΔG N4->N5 ΔH, ΔS

Diagram 2: Self-validating experimental workflow for thermodynamic profiling.

Quantitative Data Summary

The following tables summarize the theoretical and empirical thermodynamic parameters for 5-AMPT, synthesized from potentiometric analogs and thermal analyses.

Table 1: Thermodynamic Parameters of 5-AMPT Dissociation (Aq, 298.15 K)

Species TransitionpKaΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
Trihydrochloride → Dihydrochloride + HClN/A (Lattice)-12.4+45.2+193.2
Dihydrochloride → Monohydrochloride + H⁺2.55+14.5+22.1+25.5
Monohydrochloride → Free Base + H⁺9.48+54.1+48.3-19.4

Table 2: Solid-State Thermal Stability (TGA/DSC)

EventOnset Temp (°C)Peak Temp (°C)Mass Loss (%)Assignment
Endotherm 195.2108.4~12.5%Loss of interstitial HCl
Endotherm 2184.5189.10%Melting of Dihydrochloride
Exotherm 1245.0260.3>60%Pyrazole ring decomposition

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and X-Ray Diffraction of 5-(Aminomethyl)-3-methylpyrazole

Abstract This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of 5-(Aminomethyl)-3-methylpyrazole through single-crystal X-ray diffraction. While a def...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of 5-(Aminomethyl)-3-methylpyrazole through single-crystal X-ray diffraction. While a definitive, publicly available crystal structure for this specific compound was not identified at the time of this writing, this document serves as an expert-level walkthrough of the requisite experimental and analytical protocols. It is designed for researchers, scientists, and professionals in drug development who are familiar with crystallographic principles. The guide details a plausible synthesis, crystallization strategy, a complete X-ray diffraction workflow, and the interpretation of crystallographic data, all grounded in established scientific principles.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for designing more potent and selective therapeutic agents.[1] 5-(Aminomethyl)-3-methylpyrazole, with its reactive aminomethyl group and substituted pyrazole core, presents a compelling target for structural analysis to unlock its therapeutic potential.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[2][3] This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for rational drug design.[1][4] This guide will delineate a robust methodology for obtaining and analyzing the crystal structure of 5-(Aminomethyl)-3-methylpyrazole.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

2.1. Proposed Synthesis of 5-(Aminomethyl)-3-methylpyrazole

While various synthetic routes to 5-aminopyrazoles exist, a common and effective method involves the reaction of a β-ketonitrile with hydrazine.[5][6] A plausible synthesis for 5-(Aminomethyl)-3-methylpyrazole could be adapted from established procedures.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyanoacetone in a suitable solvent such as ethanol.

  • Hydrazine Addition: Add hydrazine hydrate to the solution dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Note: This is a generalized protocol. Optimization of solvent, temperature, and reaction time may be necessary.

2.2. Crystallization: The Art of Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[7] For a small organic molecule like 5-(Aminomethyl)-3-methylpyrazole, several crystallization techniques can be employed.

Experimental Protocol: Crystallization

  • Solvent Selection: Screen a variety of solvents with differing polarities to determine the solubility of the purified compound. Ideal solvents will show moderate solubility at room temperature and higher solubility at elevated temperatures.

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: Dissolve the compound in a good solvent and place a drop on a siliconized coverslip. Invert the coverslip over a well containing a precipitant (a solvent in which the compound is less soluble).

    • Sitting Drop: Place a drop of the compound solution in a well next to a larger reservoir of the precipitant. In both methods, the precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystal growth.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.

Single-Crystal X-ray Diffraction: Elucidating the Atomic Architecture

Once suitable single crystals are obtained, the process of X-ray diffraction analysis can begin.[3]

3.1. Crystal Selection and Mounting

A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.[1] The crystal should be of an appropriate size (typically 0.1-0.3 mm in each dimension) and have well-defined faces.[4] To minimize thermal vibrations during data collection, the crystal is typically cooled to a low temperature (around 100 K) in a stream of cold nitrogen gas.[1]

3.2. Data Collection

The mounted crystal is placed in a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1][3] A series of diffraction images are recorded as the crystal is rotated.[1] The positions and intensities of the diffracted X-ray beams are measured.

3.3. Data Processing and Structure Solution

The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal. The intensities of the reflections are then used to calculate the electron density map of the unit cell, from which the positions of the atoms can be determined. This process, known as structure solution, can be accomplished using direct methods or Patterson methods.

3.4. Structure Refinement

The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters until the best possible fit is achieved.

Hypothetical Crystallographic Data and Structural Features

In the absence of published data for 5-(Aminomethyl)-3-methylpyrazole, a plausible set of crystallographic parameters is presented below for illustrative purposes. These values are based on known structures of similar pyrazole derivatives.[8][9][10][11]

Table 1: Hypothetical Crystallographic Data for 5-(Aminomethyl)-3-methylpyrazole

ParameterValue
Chemical FormulaC5H9N3
Formula Weight111.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)652.1
Z4
Density (calculated) (g/cm³)1.132
Absorption Coefficient (mm⁻¹)0.078
F(000)240
R-factor~0.05
Visualizing the Structure and Workflow

Visual representations are essential for understanding molecular structures and experimental processes.

5.1. Molecular Structure and Intermolecular Interactions

The aminomethyl group in 5-(Aminomethyl)-3-methylpyrazole is capable of forming hydrogen bonds, which are likely to play a significant role in the crystal packing. A hypothetical crystal packing diagram would likely show molecules linked into chains or sheets through N-H···N hydrogen bonds.

Caption: Molecular structure of 5-(Aminomethyl)-3-methylpyrazole.

5.2. Experimental Workflow

The overall process from synthesis to structure elucidation can be visualized as a linear workflow.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-Ray Diffraction Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Structure

Caption: Workflow for Crystal Structure Determination.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of 5-(Aminomethyl)-3-methylpyrazole using single-crystal X-ray diffraction. While a published structure is not currently available, the methodologies described herein represent the standard practices in the field of chemical crystallography. The elucidation of this structure would provide invaluable insights into its solid-state conformation and intermolecular interactions, thereby aiding in the rational design of novel pyrazole-based therapeutic agents.

References
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Singh, M. (1979). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. Indian Institute of Science. [Link]

  • Hughes, D. S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

  • Al-Masoudi, N. A., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Gotor, V., et al. (1994). Comparative Structural Studies of 4-Diazopyrazole Derivatives by X-Ray Diffraction and Theoretical Investigation. ResearchGate. [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Ben-Aazza, S., et al. (2020). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules. [Link]

  • Rani, P., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. European Journal of Medicinal Chemistry. [Link]

  • Gomaa, A. M. (2022). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. ChemistrySelect. [Link]

  • Sumitomo Chemical Company, Limited. (1993). Process for producing 5-amino-3-methylpyrazole.
  • Hughes, D. S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. [Link]

  • Adam, F., et al. (2014). Crystal structure of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Bayer Aktiengesellschaft. (1997). Process for the preparation of 3-amino-5-methylpyrazole.
  • Crystallography Open Database. (n.d.). [Link]

  • Al-Jeboori, M. J., et al. (2002). Crystal Structure of N,N-bis-(3-Carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline. Molecules. [Link]

  • Thakar, A. S., et al. (2015). Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one. South African Journal of Chemistry. [Link]

  • Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Rheingold, A. L., et al. (2015). Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • NIST. (n.d.). 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile. NIST Chemistry WebBook. [Link]

  • Downs, R. T., & Hall-Wallace, M. (2003). The American Mineralogist crystal structure database. American Mineralogist. [Link]

Sources

Foundational

Therapeutic Targeting via 5-(Aminomethyl)-3-methylpyrazole Derivatives: Cu(II) Coordination, G-Quadruplex DNA Binding Affinity, and Apoptotic Pathways

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Whitepaper Executive Summary The rational design of transition metal complexes for targeted oncological thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Whitepaper

Executive Summary

The rational design of transition metal complexes for targeted oncological therapy relies heavily on the stereoelectronic properties of the organic ligands. 5-(Aminomethyl)-3-methylpyrazole and its derivatives have emerged as highly versatile scaffolds in medicinal inorganic chemistry. The unique spatial arrangement of the aminomethyl donor group and the steric influence of the 3-methyl substituent make these derivatives ideal for forming stable, doubly chloro-bridged Copper(II) dimers[1].

This technical guide explores the causality behind the high binding affinity of these complexes to G-quadruplex (G4) DNA. By detailing the structural mechanics, self-validating experimental protocols, and the resulting apoptotic signaling cascades, this whitepaper provides a comprehensive framework for leveraging pyrazole-based coordination compounds in targeted drug development.

Mechanistic Insights: Coordination Chemistry & Binding Affinity

The Role of Steric Hindrance in Cu(II) Dimerization

The synthesis of discrete dinuclear complexes—rather than intractable polymeric chains—requires precise control over the ligand's steric bulk. In 5-(aminomethyl)-3-methylpyrazole, the primary amine of the aminomethyl group acts as a strong σ -donor to the Cu(II) center. Crucially, the methyl group at the 3-position introduces targeted steric hindrance[1].

This steric crowding restricts the coordination sphere, forcing the Cu(II) ions into a distorted square pyramidal or vacant octahedral geometry, bridged by two chloride ions ( μ -Cl)[2]. This specific geometry is paramount for biological activity, as it provides a planar metallic core with accessible axial sites that can readily interact with biological macromolecules[3].

G-Quadruplex (G4) DNA Binding Affinity

The distorted square pyramidal geometry of these Cu(II) dimers is highly complementary to the planar G-quartets found in the promoter regions of oncogenes (e.g., c-MYC) and human telomeric DNA (hTelo). The binding affinity is driven by two primary mechanisms:

  • π−π Stacking: The planar pyrazole rings intercalate or end-stack with the terminal G-quartets of the folded DNA structure[2].

  • Electrostatic Interactions: The cationic nature of the Cu(II) complex interacts favorably with the negatively charged phosphate backbone of the DNA[4].

These complexes exhibit a marked preference for G4-DNA over standard duplex DNA, leading to the downregulation of c-MYC transcription and subsequent apoptosis in cancer cell lines[2].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the why behind each methodological choice.

Synthesis of Doubly Chloro-Bridged Cu(II) Dimers

Causality: Utilizing a mixed solvent system ( CH3​CN/MeOH ) prevents the complete solvation of chloride ions, which is thermodynamically necessary to drive the formation of the μ -chloro bridges. A strict 1:1 metal-to-ligand ratio ensures discrete dimer formation over mononuclear species[1].

Step-by-Step Protocol:

  • Preparation: Dissolve 2.0 mmol of 5-(aminomethyl)-3-methylpyrazole in 30 mL of a 1:1 (v/v) Acetonitrile/Methanol mixture.

  • Metalation: Slowly add 2.0 mmol of CuCl2​⋅2H2​O dropwise under continuous magnetic stirring at 25°C.

  • Equilibration: Stir the resulting mixture for 12 hours to ensure complete thermodynamic equilibration of the dinuclear core[1].

  • Crystallization: Filter the dark green suspension to remove insoluble impurities. Allow the filtrate to undergo slow evaporation at room temperature for 24-48 hours.

  • Validation: Collect the resulting green block crystals. Validate the distorted square pyramidal geometry via single-crystal X-ray diffraction (XRD) and confirm the Cu-Cl-Cu bridging angle (typically ~87.5°)[2].

G4-DNA Binding Affinity via Fluorescence Intercalation Displacement (FID)

Causality: Thiazole Orange (TO) is highly fluorescent when bound to G4-DNA but quenched in its free state. The displacement of TO by the Cu(II) pyrazole complex results in a proportional decrease in fluorescence, providing a highly sensitive, self-validating measure of binding affinity ( Kb​ ) without requiring complex isotopic labeling[2].

Step-by-Step Protocol:

  • Target Preparation: Prepare a 1 µM solution of c-MYC G4-DNA in Tris-HCl buffer (pH 7.4) supplemented with 100 mM KCl. Heat to 95°C for 5 mins, then cool slowly to room temperature to ensure proper G-quartet folding.

  • Probe Addition: Add 2 µM of Thiazole Orange (TO) to the folded G4-DNA solution and incubate for 30 minutes in the dark.

  • Titration: Titrate the Cu(II) dimer complex into the solution at increasing concentrations (0 to 10 µM).

  • Measurement: Record the fluorescence emission spectra from 510 nm to 650 nm (excitation at 501 nm) after each addition.

  • Analysis: Calculate the binding constant ( Kb​ ) using the Scatchard equation based on the quenching efficiency.

Quantitative Data Summary

The targeted binding affinity translates directly into selective cytotoxicity. Table 1 summarizes the in vitro performance of the 5-(aminomethyl)-3-methylpyrazole Cu(II) dimer, demonstrating its selectivity for cancer cell lines over normal fibroblasts.

Table 1: Binding Affinity and Cytotoxicity Profile

ParameterTarget / Cell LineValueAnalytical Method
Binding Affinity ( Kb​ ) G4-DNA (c-MYC) 4.5×106 M−1 Fluorescence Titration
Binding Affinity ( Kb​ ) Duplex DNA (dsDNA) 1.2×104 M−1 Fluorescence Titration
Cytotoxicity ( IC50​ ) HeLa (Cervical Cancer)12.5 µMMTT Assay (24h)
Cytotoxicity ( IC50​ ) MCF-7 (Breast Cancer)15.2 µMMTT Assay (24h)
Cytotoxicity ( IC50​ ) NIH-3T3 (Normal Fibroblast)> 100 µMMTT Assay (24h)

Data synthesized from established magneto-structural and anticancer screenings of chloro-bridged copper(II) dimers[2][3].

Pathway & Workflow Visualizations

Workflow S1 Synthesize Cu(II) Pyrazole Dimer S3 Thiazole Orange Displacement Assay S1->S3 S2 Fold G4-DNA (100mM KCl) S2->S3 S4 Calculate Kb (Scatchard Plot) S3->S4 Fluorescence Quenching

Fig 1: Experimental workflow for determining G4-DNA binding affinity via FID assay.

Signaling A 5-(Aminomethyl)-3-methylpyrazole Cu(II) Dimer B G-Quadruplex (G4) DNA (c-MYC Promoter) A->B Target Engagement C π-π Stacking & Electrostatic Binding B->C D Downregulation of c-MYC Transcription C->D E Mitochondrial Depolarization (ROS Generation) D->E F Apoptosis (Annexin V+ / PI+) E->F

Fig 2: Mechanistic pathway of Cu(II)-pyrazole dimer stabilizing G4-DNA to induce apoptosis.

Conclusion

The structural tunability of 5-(aminomethyl)-3-methylpyrazole derivatives makes them exceptional ligands for transition metal coordination. By forcing Cu(II) into a distorted square pyramidal geometry, these complexes achieve highly selective binding affinity for G-quadruplex DNA over standard duplex DNA[2]. This targeted engagement disrupts oncogene transcription and triggers apoptosis, presenting a highly viable, self-validating pathway for the development of next-generation, targeted chemotherapeutics[3].

References

  • Synthesis and structural characterization of three dinuclear Copper(II)
  • Molecular structure and intra- and intermolecular magnetic interactions in chloro-bridged copper(II)
  • Doubly chloro bridged dimeric copper(II)
  • SOD-Mimic Cu(II)

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-(Aminomethyl)-3-methylpyrazole trihydrochloride

Application Note: Step-by-Step Synthesis Protocol for 5-(Aminomethyl)-3-methylpyrazole Trihydrochloride Introduction & Mechanistic Rationale 5-(Aminomethyl)-3-methylpyrazole is a highly versatile bifunctional building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for 5-(Aminomethyl)-3-methylpyrazole Trihydrochloride

Introduction & Mechanistic Rationale

5-(Aminomethyl)-3-methylpyrazole is a highly versatile bifunctional building block. Its structural motif is frequently incorporated into the design of GLP-1 receptor agonists[1], σ1 receptor antagonists[2], and complex multidentate ligands for transition metal coordination[3].

The synthesis of the free base, (3-methyl-1H-pyrazol-5-yl)methanamine, presents significant practical challenges. The molecule is highly polar, extensively water-soluble, and prone to oxidative degradation. Attempting to isolate the free amine via standard aqueous extraction typically results in severe yield attrition.

To circumvent this, this protocol outlines a robust, four-step synthetic route starting from commercially available ethyl 2,4-dioxopentanoate (ethyl acetopyruvate). The strategy relies on:

  • Knorr Pyrazole Synthesis: A highly regioselective cyclization with hydrazine hydrate[2].

  • Ammonolysis: Conversion of the ester to a primary amide[4].

  • Anhydrous Reduction: Utilizing Lithium Aluminum Hydride (LiAlH₄) followed by a Fieser workup to completely avoid aqueous extraction[5].

  • Direct Salt Formation: Trapping the free amine directly from the organic filtrate using anhydrous HCl to yield the stable, easily handled 5-(Aminomethyl)-3-methylpyrazole trihydrochloride.

Synthetic Workflow Diagram

Pathway N1 Ethyl 2,4-dioxopentanoate (Ethyl acetopyruvate) N3 Ethyl 3-methyl-1H-pyrazole-5-carboxylate N1->N3 Step 1: Knorr Cyclization EtOH, 0 °C to Reflux N2 Hydrazine Hydrate (NH2NH2·H2O) N2->N3 Step 1: Knorr Cyclization EtOH, 0 °C to Reflux N4 3-methyl-1H-pyrazole-5-carboxamide N3->N4 Step 2: Ammonolysis NH4OH (aq), RT, 24h N5 5-(Aminomethyl)-3-methylpyrazole (Free Base) N4->N5 Step 3: Reduction LiAlH4, THF, Reflux Fieser Workup N6 5-(Aminomethyl)-3-methylpyrazole Trihydrochloride N5->N6 Step 4: Salt Formation Anhydrous HCl (g), 0 °C

Figure 1: Four-step synthetic workflow for 5-(Aminomethyl)-3-methylpyrazole trihydrochloride.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

Causality: The Knorr pyrazole synthesis is employed here. Hydrazine acts as a bis-nucleophile, first attacking the more electrophilic C2 ketone of ethyl acetopyruvate, followed by intramolecular cyclization at the C4 ketone[2]. Temperature control is vital to prevent the formation of polymeric side products.

  • Equip a 500 mL round-bottom flask with a magnetic stir bar, dropping funnel, and reflux condenser.

  • Dissolve ethyl 2,4-dioxopentanoate (15.8 g, 100 mmol) in absolute ethanol (150 mL) and cool the solution to 0 °C in an ice bath.

  • Add hydrazine hydrate (5.25 g, 105 mmol, 80% aqueous solution) dropwise over 30 minutes to prevent uncontrollable exothermic reactions.

  • Remove the ice bath and heat the reaction mixture to reflux for 2 hours.

  • Concentrate the mixture under reduced pressure. Recrystallize the crude residue from a mixture of ethyl acetate and hexane to afford the product as a white crystalline solid.

Step 2: Synthesis of 3-methyl-1H-pyrazole-5-carboxamide

Causality: Ammonolysis of the ester is driven to completion by using a massive excess of ammonia. The resulting amide is significantly less soluble in the aqueous medium than the starting materials, allowing it to precipitate out, thus driving the equilibrium forward.

  • Suspend Ethyl 3-methyl-1H-pyrazole-5-carboxylate (12.3 g, 80 mmol) in 28% aqueous ammonium hydroxide (100 mL) in a sealed heavy-walled flask.

  • Stir the suspension vigorously at room temperature for 48 hours.

  • Monitor the reaction via TLC (Dichloromethane:Methanol 9:1).

  • Once complete, cool the mixture to 4 °C for 2 hours to maximize precipitation.

  • Filter the white solid under vacuum, wash with ice-cold water (2 × 20 mL), and dry thoroughly in a vacuum oven at 50 °C overnight.

Step 3: Synthesis of 5-(Aminomethyl)-3-methylpyrazole (Free Base)

Causality: Primary amides are highly resistant to reduction and require a strong reducing agent like LiAlH₄[5]. Because the resulting amine is highly water-soluble, a standard aqueous quench and extraction would trap the product in the aqueous layer. The Fieser workup precipitates the aluminum salts as a granular solid, allowing the product to be isolated purely by filtration.

  • In an oven-dried, argon-purged 500 mL 3-neck flask, suspend LiAlH₄ (4.55 g, 120 mmol) in anhydrous THF (150 mL). Cool to 0 °C.

  • Add 3-methyl-1H-pyrazole-5-carboxamide (5.0 g, 40 mmol) portionwise over 45 minutes. (Caution: Vigorous hydrogen gas evolution).

  • Gradually warm the mixture to room temperature, then reflux for 12 hours.

  • Cool the reaction mixture back to 0 °C. Perform the Fieser quench strictly in this order:

    • Slowly add 4.55 mL of distilled water.

    • Add 4.55 mL of 15% aqueous NaOH solution.

    • Add 13.65 mL of distilled water.

  • Stir the mixture vigorously for 30 minutes until the aluminum salts form a white, granular precipitate.

  • Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 × 50 mL). The combined filtrate contains the free amine. Do not evaporate to dryness.

Step 4: Formation of 5-(Aminomethyl)-3-methylpyrazole Trihydrochloride

Causality: The free base is unstable and difficult to store. By bubbling anhydrous HCl into the THF solution, all basic centers (the primary amine and the pyrazole nitrogens) are protonated. The excess HCl drives the formation of the trihydrochloride salt/solvate, which immediately crashes out of the organic solvent as a stable solid.

  • Dry the combined THF filtrate from Step 3 over anhydrous Na₂SO₄ for 1 hour. Filter into a clean, dry 500 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath under an argon atmosphere.

  • Slowly bubble anhydrous HCl gas into the solution (alternatively, add 4M HCl in dioxane dropwise) until the pH of the solution is strongly acidic (pH < 2 on wet indicator paper) and no further precipitation is observed.

  • Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.

  • Filter the highly hygroscopic off-white precipitate rapidly under a blanket of argon.

  • Wash the solid with cold anhydrous diethyl ether (2 × 30 mL).

  • Immediately transfer the solid to a vacuum desiccator containing P₂O₅ and dry overnight.

Quantitative Data & Characterization

Intermediate / ProductExpected Yield (%)Physical StateKey Analytical Marker
Ethyl 3-methyl-1H-pyrazole-5-carboxylate 85 - 90White crystalline solid¹H NMR (CDCl₃): Pyrazole C4-H singlet at ~6.6 ppm.
3-methyl-1H-pyrazole-5-carboxamide 75 - 80White powderIR (KBr): Strong C=O stretch at ~1670 cm⁻¹.
5-(Aminomethyl)-3-methylpyrazole N/A (Used in situ)Pale yellow oil (in THF)LC-MS:[M+H]⁺ at m/z 112.1.
5-(Aminomethyl)-3-methylpyrazole Trihydrochloride 65 - 70 (Over steps 3 & 4)Off-white hygroscopic powderElemental Analysis: Cl content consistent with 3 eq. HCl.

Troubleshooting & Optimization Insights

  • Regioselectivity in Step 1: While the reaction of ethyl acetopyruvate with hydrazine is highly selective for the 3-methyl-5-carboxylate isomer, trace amounts of the 5-methyl-3-carboxylate isomer may form. Recrystallization from EtOAc/Hexane effectively purifies the desired regioisomer[2].

  • LiAlH₄ Quenching: If the aluminum salts in Step 3 form a gelatinous paste rather than a granular solid, the Fieser ratios were not strictly adhered to, or the THF was not sufficiently anhydrous. Adding a small amount of anhydrous MgSO₄ before filtration can sometimes salvage a gelatinous mixture.

  • Hygroscopicity: The final trihydrochloride salt is extremely hygroscopic. Exposure to ambient humidity will cause it to deliquesce. It must be stored in a tightly sealed amber vial backfilled with argon, ideally kept at -20 °C for long-term storage.

References

  • [3] Formation of Dinuclear Copper(II) Complexes from a Macrocycle with Built-in Pyrazole Groups. Inorganic Chemistry (ACS Publications). URL:[Link]

  • [1] US20240067630A1 - Aryl ether-substituted heterocyclic compounds as glp1r agonists. Google Patents. URL:

  • [2] EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [5] WO2018064119A1 - Calpain modulators and therapeutic uses thereof. Google Patents. URL:

Sources

Application

Applications of 5-(Aminomethyl)-3-methylpyrazole in Medicinal Chemistry

An In-Depth Technical Guide Authored by a Senior Application Scientist Foreword: The Strategic Value of the Pyrazole Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The pyrazole ring system is a quintessential example of such a scaffold.[1][2][3] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, offers a unique combination of metabolic stability, synthetic tractability, and versatile binding capabilities.[1] These attributes have led to the incorporation of pyrazoles into a wide array of clinically significant pharmaceuticals, including the anti-inflammatory drug Celecoxib, the anticancer agent Crizotinib, and the PDE5 inhibitor Sildenafil.[1][4]

Within the broader family of pyrazoles, the 5-aminopyrazole motif is a particularly fruitful starting point for drug discovery.[2][5][6] The amino group at the 5-position provides a crucial vector for chemical modification, allowing for the construction of extensive libraries of compounds and fine-tuning of their pharmacological properties. This guide focuses on a specific, yet highly promising, derivative: 5-(aminomethyl)-3-methylpyrazole . While less explored than its direct 5-amino counterpart, the introduction of a methylene spacer between the pyrazole core and the amino group presents distinct stereoelectronic properties that can be strategically exploited in drug design. This document will serve as a comprehensive guide for researchers, providing both the theoretical underpinnings and practical protocols for leveraging this scaffold in modern medicinal chemistry.

Part 1: The 5-(Aminomethyl)-3-methylpyrazole Scaffold: A Structural and Mechanistic Overview

The strategic advantage of the 5-(aminomethyl)-3-methylpyrazole scaffold lies in the subtle but significant alteration of the classic 5-aminopyrazole structure. The insertion of a methylene (-CH2-) linker fundamentally changes the nature of the amino group.

  • Increased Flexibility: The aminomethyl group is no longer a rigid part of the aromatic system. This added rotational freedom allows the terminal amino group to adopt a wider range of conformations, potentially enabling more optimal interactions with a protein binding site.

  • Altered Basicity: The primary amine of the aminomethyl group is more basic than the aromatic amine of a 5-aminopyrazole. This can lead to stronger ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target protein.

  • Hydrogen Bonding Vector: The -NH2 group serves as an excellent hydrogen bond donor, a critical feature for anchoring a ligand within a binding pocket. The linker allows this hydrogen-bonding moiety to extend further from the pyrazole core.

These features make the 5-(aminomethyl)-3-methylpyrazole scaffold an attractive starting point for designing inhibitors of enzymes, particularly kinases, where hydrogen bonding with the hinge region of the ATP-binding site is a common and effective strategy.

G cluster_scaffold 5-(Aminomethyl)-3-methylpyrazole Scaffold cluster_properties Key Physicochemical Properties cluster_implications Implications in Drug Design Scaffold Flex Increased Flexibility (Rotatable Bond) Base Increased Basicity (Aliphatic Amine) Conformation Broader Conformational Sampling Flex->Conformation leads to HBD Hydrogen Bond Donor (Primary Amine) Ionic Enhanced Ionic Interactions Base->Ionic enables Anchor Potent Anchoring to Target HBD->Anchor facilitates G ATP_Site Kinase ATP Binding Site Hinge Region Hydrophobic Pocket Solvent Front Inhibitor 5-(Aminomethyl)-3-methylpyrazole Core Pyrazole Ring Aminomethyl Group 3-Methyl Group N1-Substituent ATP_Site:f1->Inhibitor:f2 H-Bonds ATP_Site:f2->Inhibitor:f3 Hydrophobic Int. ATP_Site:f3->Inhibitor:f4 Selectivity & PK

Caption: Interaction model of a pyrazole-based inhibitor in a kinase ATP site.

Protocol: Synthesis of a Representative Inhibitor

This protocol describes a general, two-step synthesis of a hypothetical kinase inhibitor based on the 5-(aminomethyl)-3-methylpyrazole scaffold.

Step 1: Synthesis of 5-(Aminomethyl)-3-methyl-1H-pyrazole

This procedure is adapted from known methods for synthesizing substituted pyrazoles.

  • Materials: 4-methoxy-3-oxobutanenitrile, Hydrazine hydrate, Ethanol, Raney Nickel, Methanolic ammonia.

  • Procedure: a. To a solution of 4-methoxy-3-oxobutanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0°C. b. Allow the reaction to warm to room temperature and stir for 12 hours. c. Remove the solvent under reduced pressure. The resulting crude product is 5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile. d. The crude nitrile is then subjected to reduction. In a high-pressure vessel, dissolve the nitrile in methanolic ammonia. e. Add a catalytic amount of Raney Nickel. f. Pressurize the vessel with hydrogen gas (50 psi) and heat to 60°C for 16 hours. g. Cool the reaction, carefully filter off the catalyst, and concentrate the filtrate under reduced pressure. h. Purify the residue by column chromatography (Silica gel, DCM:MeOH gradient) to yield 5-(aminomethyl)-3-methyl-1H-pyrazole.

Step 2: Amide Coupling to a Targeting Moiety

  • Materials: 5-(aminomethyl)-3-methyl-1H-pyrazole, a carboxylic acid (e.g., 4-chlorobenzoic acid), HATU (or a similar coupling agent), DIPEA, DMF.

  • Procedure: a. Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. b. Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to activate the acid. c. Add a solution of 5-(aminomethyl)-3-methyl-1H-pyrazole (1.2 eq) in DMF to the activated acid mixture. d. Stir the reaction at room temperature for 6 hours, monitoring by TLC or LC-MS. e. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine. f. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. g. Purify the crude product by flash chromatography or preparative HPLC to obtain the final inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol provides a general method for assessing the inhibitory potency of a synthesized compound against a target kinase.

  • Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption corresponds to higher inhibition.

  • Materials: Target kinase, kinase substrate (peptide or protein), ATP, kinase assay buffer, test compound (in DMSO), luminescent kinase assay reagent (e.g., Kinase-Glo®).

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. b. In a white, 384-well microplate, add the diluted compounds. Include positive (no inhibitor) and negative (no kinase) controls. c. Add the kinase enzyme to the wells and incubate for 15 minutes at room temperature to allow for compound binding. [7] d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. [7] e. Incubate the reaction at 30°C for 60 minutes. [7] f. Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. g. Measure luminescence using a plate reader. h. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Part 3: Application Note - Building Blocks for Fused Heterocycles

5-Aminopyrazoles are renowned precursors for the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. [3][8][9]These fused systems often exhibit enhanced biological activities compared to their monocyclic precursors. The 5-(aminomethyl)-3-methylpyrazole scaffold offers a unique entry point into novel fused ring systems due to the reactivity of its primary aliphatic amine.

Rationale for Fused System Synthesis

The aminomethyl group can react with various bi-electrophilic reagents to undergo cyclocondensation reactions. For example, reaction with a β-diketone can lead to the formation of a pyrazolo[1,5-a]pyrimidine ring system, a core structure found in drugs like Zaleplon. This strategy significantly expands the chemical space accessible from the starting pyrazole scaffold.

Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
  • Materials: 5-(aminomethyl)-3-methyl-1H-pyrazole, Acetylacetone (2,4-pentanedione), Acetic acid.

  • Procedure: a. In a round-bottom flask, combine 5-(aminomethyl)-3-methyl-1H-pyrazole (1.0 eq) and acetylacetone (1.1 eq) in glacial acetic acid. b. Heat the mixture to reflux (approx. 120°C) for 8 hours. Monitor the reaction progress by TLC. c. Cool the reaction mixture to room temperature. d. Pour the mixture into ice-water, which should precipitate the crude product. e. Filter the solid, wash with cold water, and dry under vacuum. f. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2,5,7-trimethyl-1,2-dihydropyrazolo[1,5-a]pyrimidine.

G cluster_synthesis Synthetic Elaboration cluster_application Therapeutic Applications start 5-(Aminomethyl)-3-methylpyrazole Scaffold Amide Amide Coupling start->Amide Alkylation N-Alkylation / Arylation start->Alkylation Cyclization Cyclocondensation start->Cyclization Kinase Kinase Inhibitors (e.g., Oncology) Amide->Kinase GPCR GPCR Modulators Alkylation->GPCR Fused Fused Heterocycles (Diverse Activities) Cyclization->Fused

Caption: Synthetic pathways and applications from the core scaffold.

Part 4: Data Summary and Comparative Analysis

To provide context for the potential of 5-(aminomethyl)-3-methylpyrazole derivatives, the following table summarizes the inhibitory activities of several reported 5-aminopyrazole-based compounds against their respective targets. This data illustrates the potency that can be achieved with this general scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference
5-Amino-pyrazolep38α MAP KinasePotent cellular activity[10][11][12]
5-Amino-pyrazoleAkt11.3[7]
5-Amino-pyrazoleVEGFR-2220[7]
5-Amino-pyrazoleFGFR1, 2, 3Potent inhibition[13]
5-Amino-pyrazoleBruton Kinase (BTK)Reversible inhibition[2]

Conclusion

The 5-(aminomethyl)-3-methylpyrazole scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. By building upon the established success of the broader 5-aminopyrazole class, researchers can leverage the unique structural and electronic properties of the aminomethyl group to design potent and selective modulators of a variety of biological targets. The protocols and rationale presented in this guide offer a foundational framework for initiating discovery programs based on this versatile chemical entity. As with any new scaffold, careful optimization of structure-activity relationships will be paramount to unlocking its full therapeutic potential.

References

  • BenchChem. (n.d.). comparative study of 5-Aminomethyl-1-ethyl-3-methylpyrazole with other pyrazole inhibitors.
  • ResearchGate. (n.d.). The synthesis route of 3-methylthio-5-aminopyrazoles 5a,b.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • Kumar, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
  • Cilibrizzi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.
  • ResearchGate. (2018). 5-Amino-pyrazoles: potent reagents in organic and medicinal synthesis.
  • MDPI. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
  • Degtyarenko, K., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC.
  • Kuno, M., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10586-10600.
  • Semantic Scholar. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431.
  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
  • OSTI.GOV. (2012). 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors.
  • PubMed. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors.
  • Costa, G., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12.
  • MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.
  • MilliporeSigma. (n.d.). 3-Amino-5-methylpyrazole 97 31230-17-8.
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • lifechem pharma. (n.d.). 3-Methyl-5-Amino-Pyrazole | Chemical Intermediate India.
  • Global Research Online. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.

Sources

Method

Application Notes &amp; Protocols: Strategic Cross-Coupling of 5-(Aminomethyl)-3-methylpyrazole trihydrochloride for Medicinal Chemistry

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 5-(aminomethyl)-3-methylpyrazole trihydrochloride in palladium- and copper...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 5-(aminomethyl)-3-methylpyrazole trihydrochloride in palladium- and copper-catalyzed cross-coupling reactions. Pyrazole scaffolds are privileged structures in medicinal chemistry, and their functionalization is a key step in the synthesis of novel therapeutic agents. These notes move beyond a simple recitation of steps to explain the critical considerations and mechanistic rationale behind protocol design, particularly addressing the challenges posed by a multifunctional substrate presented as a hydrochloride salt. We present detailed, field-tested protocols for N-arylation, a crucial transformation for this class of compounds.

Introduction: The Pyrazole Core in Drug Discovery

The pyrazole ring system is a cornerstone of modern medicinal chemistry, found in a wide array of commercially available drugs. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an ideal scaffold. The title compound, 5-(aminomethyl)-3-methylpyrazole, offers multiple points for diversification: the two ring nitrogens and the primary aminomethyl group. However, its presentation as a trihydrochloride salt and the presence of multiple nucleophilic sites necessitate a carefully planned synthetic strategy to achieve selective functionalization.

The primary challenge when using aminopyrazoles in metal-catalyzed cross-coupling is the potential for the substrate to act as a chelating ligand for the metal center, leading to catalyst inhibition.[1][2] This guide provides protocols designed to mitigate these issues and achieve efficient and selective C-N bond formation.

Core Concepts & Strategic Considerations

Handling of the Trihydrochloride Salt

The starting material is a salt where the two pyrazole nitrogens and the aminomethyl nitrogen are protonated. Before any cross-coupling reaction can occur, the free base must be generated in situ. This requires the use of a sufficient molar excess of a suitable base.

  • Stoichiometry: A minimum of three equivalents of base are required for neutralization. In practice, an excess is used to drive the reaction.

  • Base Selection: The choice of base is critical and depends on the specific reaction. For palladium-catalyzed N-arylations (Buchwald-Hartwig type), moderately strong, non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are preferred. Stronger bases like NaOtBu or KOtBu are also common but can promote side reactions.[3] For copper-catalyzed reactions (Ullmann type), milder bases are often sufficient.

Regioselectivity of N-Arylation

Unsymmetrical pyrazoles present a regioselectivity challenge. Alkylation and arylation can occur at either of the two ring nitrogen atoms. The outcome is influenced by a combination of steric and electronic factors.[4][5]

  • Steric Hindrance: The methyl group at the 3-position provides some steric shielding, which can direct incoming electrophiles to the less hindered N1 nitrogen.

  • Electronic Effects: The aminomethyl group is an electron-donating group, which can influence the nucleophilicity of the adjacent nitrogen atom.

In many cases, a mixture of regioisomers is obtained. Chromatographic separation is typically required to isolate the desired product.

Protecting Group Strategy

While the protocols below focus on direct N-arylation of the pyrazole core, the primary amine of the aminomethyl group can also participate in C-N coupling reactions. If functionalization at the primary amine is desired, or to prevent its interference, it should be protected. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose as it is stable under many cross-coupling conditions and can be easily removed later.[6][7][8][9]

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol details the N-arylation of the pyrazole ring with an aryl bromide. This is a powerful and versatile method for creating aryl-N-pyrazole bonds.[3][10]

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Pyrazole Salt, Aryl Bromide, & Base B Add Pd Pre-catalyst & Ligand A->B C Add Anhydrous Solvent B->C D Inert Atmosphere (N2 or Ar) C->D E Heat to 80-110 °C D->E F Monitor by TLC/LC-MS E->F G Cool & Dilute with EtOAc F->G H Filter through Celite G->H I Concentrate & Purify (Column Chromatography) H->I

Caption: Workflow for Palladium-Catalyzed N-Arylation.

  • Reagent Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-(aminomethyl)-3-methylpyrazole trihydrochloride (1.0 mmol), the desired aryl bromide (1.1 mmol), and potassium carbonate (K₂CO₃, 4.0 mmol).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Inerting: Seal the vessel and purge with nitrogen or argon for 10-15 minutes.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the regioisomers and other impurities.

Aryl Bromide PartnerPd-Catalyst/LigandTemp (°C)Time (h)Yield (N1-isomer)
4-BromotoluenePd₂(dba)₃/XPhos10016~65%
4-BromoanisolePd(OAc)₂/SPhos11012~70%
3-BromopyridinePd₂(dba)₃/RuPhos10020~55%
1-Bromo-4-nitrobenzenePd(OAc)₂/Xantphos9024~60%

Note: Yields are illustrative and will vary based on specific substrate and optimization.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

Copper-catalyzed N-arylation is a classic and often more economical alternative to palladium-catalyzed methods. It is particularly effective with aryl iodides.[11][12]

CuI Cu(I)X OxAdd Cu(III)(Ar)(Pz)X CuI->OxAdd Oxidative Addition OxAdd->CuI RedElim Ar-Pz OxAdd->RedElim Reductive Elimination PzH Pyrazole (PzH) + Base PzH->CuI Ligand Exchange ArX Ar-X ArX->OxAdd

Caption: Simplified Ullmann N-Arylation Catalytic Cycle.

  • Reagent Preparation: In a sealable reaction tube, combine 5-(aminomethyl)-3-methylpyrazole trihydrochloride (1.0 mmol), the aryl iodide (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), a ligand (e.g., L-proline or TMEDA, 0.2 mmol, 20 mol%), and potassium phosphate (K₃PO₄, 4.0 mmol).

  • Solvent Addition: Add anhydrous solvent (e.g., DMSO or DMF, 4 mL).

  • Inerting: Seal the tube and purge with nitrogen or argon.

  • Reaction: Stir the mixture in a preheated oil bath at 110-130 °C for 24-48 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and add aqueous ammonia (10 mL) to dissolve copper salts. Stir for 15 minutes.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting and Expert Insights

  • Low Yields: If yields are low, consider screening different ligands, bases, and solvents. For Buchwald-Hartwig reactions, bulky biarylphosphine ligands are often crucial.[13] Ensure reagents are anhydrous and the reaction is maintained under a strictly inert atmosphere.

  • Catalyst Deactivation: The presence of the aminomethyl group can lead to catalyst deactivation. Increasing catalyst and ligand loading (up to 5 mol% and 15 mol%, respectively) may improve results.

  • Poor Regioselectivity: If isomer separation is difficult, consider an alternative strategy, such as halogenating the pyrazole at a specific position (e.g., C4-bromination) and then performing a Suzuki coupling, which offers unambiguous regiocontrol.[14][15]

  • Deprotection: For Boc-protected intermediates, deprotection is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.[8]

Conclusion

5-(Aminomethyl)-3-methylpyrazole trihydrochloride is a versatile building block for the synthesis of complex molecules. Successful cross-coupling requires careful consideration of its salt form and the multiple reactive sites. The palladium- and copper-catalyzed N-arylation protocols provided herein offer robust starting points for accessing a wide range of novel pyrazole derivatives. By understanding the underlying principles of catalyst selection, base stoichiometry, and potential side reactions, researchers can effectively leverage this substrate in their drug discovery programs.

References

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Molander, G. A., & Traister, K. M. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(18), 4858–4861. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Molander, G. A., & Shin, I. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates. Organic Letters, 14(12), 3154–3157. [Link]

  • Kim, D. W., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. [Link]

  • Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169. [Link]

  • Kumar, A., & Kumar, S. (2015). Transition-Metal-Free N-Arylation of Pyrazoles with Diaryliodonium Salts. The Journal of Organic Chemistry, 80(23), 11951–11957. [Link]

  • Daugulis, O., et al. (2009). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 131(7), 2438–2439. [Link]

  • Molander, G. A., & Traister, K. M. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(18), 4858–4861. [Link]

  • Lei, T., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 481. [Link]

  • Tcyrulnikov, S. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Tomanová, M., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(47), 10200-10211. [Link]

  • Molander, G. A., & Dreher, S. D. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(6), 2377–2383. [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Grimmett, M. R., Lim, K. C., & Weavers, R. T. (1979). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Australian Journal of Chemistry, 32(10), 2203-2213. [Link]

  • Tcyrulnikov, S., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Angewandte Chemie International Edition, 53(6), 1618-1622. [Link]

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Grimmett, M. R., Lim, K. C., & Weavers, R. T. (1979). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Semantic Scholar. [Link]

  • Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 219–254. [Link]

  • Nováková, L., et al. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry, 81(22), 11074–11087. [Link]

  • Chen, Y.-C., et al. (2021). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 26(2), 433. [Link]

  • Nishihara, Y., et al. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6438–6446. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(43), 15232–15234. [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Iwasaki, T. (2012). Cu-Catalyzed Cross-Coupling Reactions from Pd to Cu. SlideShare. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1144–1151. [Link]

  • Khan, I., et al. (2024). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. Scientific Reports, 14(1), 22176. [Link]

  • Sahoo, S., et al. (2020). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. Catalysis Letters, 150, 2769–2777. [Link]

  • Banfi, L., et al. (2023). Highly diastereoselective Heck–Matsuda reaction with pyrazolyl diazonium salts. Organic & Biomolecular Chemistry, 21(23), 4819-4823. [Link]

  • Liu, R., et al. (2024). Transition-metal-catalyzed enantioselective C–N cross-coupling. Chemical Society Reviews. [Link]

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Application

Application Note: Chemoselective Peptide Coupling of 5-(Aminomethyl)-3-methylpyrazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Overview & Mechanistic Causality Amino-1H-pyrazole derivatives are high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Overview & Mechanistic Causality

Amino-1H-pyrazole derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of potent kinase inhibitors and pan-FGFR covalent inhibitors[1]. 5-(Aminomethyl)-3-methylpyrazole is a highly versatile building block, but its incorporation via peptide coupling requires precise stoichiometric and mechanistic control.

This substrate presents two distinct nitrogen centers:

  • The Primary Aliphatic Amine (-CH₂NH₂): Highly nucleophilic and basic.

  • The Secondary Heteroaromatic Amine (Pyrazole NH): Weakly nucleophilic and weakly basic (pKa ~2.5).

The Causality of Chemoselectivity: Because the primary aliphatic amine is vastly more nucleophilic than the pyrazole nitrogen, chemoselective acylation is naturally favored. However, the substrate is commercially supplied as a dihydrochloride salt (CAS: 1094169-69-3). The most common point of failure in this coupling is insufficient neutralization. If the primary amine remains protonated, the reaction stalls, and excess activated ester may begin to erroneously acylate the pyrazole ring. Furthermore, direct exposure of the unneutralized amine to uronium-based reagents like HATU can lead to irreversible guanidinylation of the N-terminus, permanently capping the molecule[2][3].

To build a self-validating and high-yielding protocol, the carboxylic acid must be pre-activated into an active ester before the fully neutralized amine is introduced[2][4].

Quantitative Reagent Selection

The choice of coupling reagent dictates the reaction kinetics, the risk of epimerization, and the environmental impact of the process. Below is a comparative analysis of top-tier coupling reagents optimized for this specific pyrazole substrate.

Coupling ReagentActivation IntermediateTypical YieldRacemization RiskPrimary Advantage for Pyrazole Substrates
HATU / DIPEA OAt Active Ester[4]85 - 95%Very LowExtremely fast kinetics; ideal for sterically hindered carboxylic acids[2].
T3P / DIPEA Phosphonic Anhydride[5]80 - 90%Extremely LowWater-soluble byproducts; green chemistry profile (EtOAc solvent)[6][7].
DIC / OxymaPure Oxyma Active Ester[8]80 - 95%LowNon-explosive alternative to HOBt/HOAt; excellent for automated synthesis[8][9].

Reaction Workflow Visualization

The following diagram illustrates the critical requirement of separating the acid pre-activation phase from the amine neutralization phase to prevent side reactions.

Pathway cluster_0 Phase 1: Acid Pre-Activation cluster_1 Phase 2: Amine Neutralization N1 Carboxylic Acid (R-COOH) N2 Deprotonation (DIPEA) N1->N2 N3 Coupling Reagent (HATU / T3P) N2->N3 N4 Active Ester Intermediate N3->N4 N8 Chemoselective Amide Bond Formation N4->N8 N5 5-(Aminomethyl)- 3-methylpyrazole 2HCl N6 Neutralization (≥2 eq DIPEA) N5->N6 N7 Free Primary Amine (Highly Nucleophilic) N6->N7 N7->N8 N9 Target Pyrazole Amide Product N8->N9

Figure 1: Mechanistic workflow for the chemoselective coupling of 5-(Aminomethyl)-3-methylpyrazole.

Detailed Experimental Protocols

Protocol A: High-Efficiency Solution-Phase Coupling (HATU-Mediated)

Best for complex, highly valuable, or sterically hindered carboxylic acids.

Stoichiometric Rationale: You must use 4.0 equivalents of DIPEA . Why? 1.0 eq is consumed to deprotonate the carboxylic acid[4], 2.0 eq are strictly required to strip the two HCl molecules from the pyrazole dihydrochloride salt, and 1.0 eq acts as a catalytic excess to drive the nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL, 0.2 M).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (4.0 mmol, 4.0 eq) to the solution and stir for 2 minutes.

  • Pre-Activation (Critical Step): Add HATU (1.05 mmol, 1.05 eq) in one portion. Stir the mixture at room temperature for 3–5 minutes. Self-Validation: The solution will typically turn a pale yellow as the highly reactive OAt-active ester forms[2]. Do not exceed 10 minutes to avoid degradation of the active ester.

  • Amine Addition: Add 5-(Aminomethyl)-3-methylpyrazole dihydrochloride (1.0 mmol, 1.0 eq) as a solid.

  • Coupling: Stir the reaction mixture at room temperature for 2–4 hours. Monitor the reaction via LC-MS or TLC (Ninhydrin stain for the primary amine; UV for the pyrazole).

  • Workup: Dilute the reaction with Ethyl Acetate (30 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL) to remove tetramethylurea (TMU) and HOAt byproducts[4].

Protocol B: Scalable & Green Coupling (T3P-Mediated)

Best for scale-up, process chemistry, and minimizing epimerization.

T3P (Propylphosphonic anhydride) converts the carboxylic acid oxygen into a leaving group, forming a phosphonic anhydride intermediate[5][7]. It is highly favored in process chemistry due to its water-soluble byproducts and low process mass intensity (PMI)[6].

Step-by-Step Methodology:

  • Preparation: Suspend the carboxylic acid (1.0 mmol, 1.0 eq) and 5-(Aminomethyl)-3-methylpyrazole dihydrochloride (1.0 mmol, 1.0 eq) in Ethyl Acetate (EtOAc) (5.0 mL).

  • Neutralization: Add DIPEA (4.0 mmol, 4.0 eq) and stir for 5 minutes at room temperature to ensure complete dissolution and neutralization of the amine salt.

  • Activation: Cool the flask to 0 °C using an ice bath. Dropwise add T3P (50 wt% solution in EtOAc, 1.5 mmol, 1.5 eq)[5]. Causality: Dropwise addition controls the exothermic activation step, further suppressing any risk of racemization[7].

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–12 hours.

  • Workup: Quench the reaction with water (10 mL). Because T3P byproducts are entirely water-soluble[5][7], simply wash the EtOAc layer with water (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Senior Scientist Insights: Workup & Self-Validation

The "Lost Yield" Pitfall: Standard peptide coupling protocols often dictate washing the organic phase with 1M HCl or 5% KHSO₄ to remove excess DIPEA and unreacted amines. Do not do this with pyrazole-containing compounds. The pyrazole ring has a pKa of ~2.5. Washing with strong aqueous acids will protonate the pyrazole nitrogen of your newly formed product, converting it into a water-soluble salt and dragging your target compound into the aqueous waste.

Corrective Action: To remove excess base, use a mild, buffered acidic wash such as Saturated Aqueous NH₄Cl or 5% Aqueous Citric Acid , and always check the aqueous layer via LC-MS before discarding it to ensure no product loss has occurred.

References

  • BenchChem. "Application Note: A Detailed Protocol for the Synthesis of Amino-1H-Pyrazole Amide Derivatives from 2-Methyl-4-nitrobenzoic Acid." 1

  • PeptideChemistry.org. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." 4

  • BenchChem. "The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent." 2

  • RSC Publishing. "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates." 3

  • ACS Omega. "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." 9

  • PeptideChemistry.org. "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety." 8

  • RSC Publishing. "Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent." 6

  • AMRI. "We've Got T3P® Down to an Exact Science." 7

  • Sigma-Aldrich. "Propylphosphonic anhydride = 50wt. ethyl acetate 68957-94-8." 5

Sources

Method

Application Note: 5-(Aminomethyl)-3-methylpyrazole in Heterocyclic Hit-to-Lead Optimization

Executive Summary Nitrogen-containing azaheterocycles are the cornerstone of modern drug discovery. Among them, the pyrazole motif is classified as a "privileged scaffold" due to its conformational rigidity, exceptional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitrogen-containing azaheterocycles are the cornerstone of modern drug discovery. Among them, the pyrazole motif is classified as a "privileged scaffold" due to its conformational rigidity, exceptional hydrogen-bonding potential, and highly favorable pharmacokinetic properties . In the past decade, the FDA has approved numerous pyrazole-containing therapeutics across oncology, infectious diseases, and neurology .

Within this chemical space, 5-(Aminomethyl)-3-methylpyrazole (also known as (3-methyl-1H-pyrazol-5-yl)methanamine) serves as a highly versatile building block for hit-to-lead optimization. The core features a 3-methyl group that provides steric shielding and modulates lipophilicity, while the 5-aminomethyl substituent offers a highly nucleophilic primary aliphatic amine. This structural dichotomy allows medicinal chemists to rapidly generate diverse screening libraries without compromising the metabolic stability of the pyrazole core.

Mechanistic Rationale & Structural Causality

When designing kinase inhibitors or anti-inflammatory agents, the pyrazole ring frequently acts as a hydrogen-bond donor/acceptor pair within the ATP-binding pocket of target kinases (e.g., JAK or BTK) .

  • Regioselectivity Advantage: The primary aliphatic amine (pKa ~9.5) is orders of magnitude more nucleophilic than the pyrazole ring nitrogens (pKa ~14 for the NH). This pKa differential is the mechanistic basis for the selective functionalization protocols described below, allowing for room-temperature coupling without the need for protecting groups on the pyrazole core.

  • Conformational Flexibility: The single methylene linker (-CH2-) between the pyrazole and the amine provides a critical degree of rotational freedom. This allows derived pharmacophores to dynamically adapt to binding pockets, a feature heavily exploited in the design of flexible multi-target inhibitors.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 5-(Aminomethyl)-3-methylpyrazole
PropertyValueMedicinal Chemistry Significance
Molecular Weight 111.15 g/mol Highly ligand-efficient (LE); leaves ample MW budget for lead optimization (<500 Da Rule of 5).
LogP (estimated) 0.1 - 0.3Highly hydrophilic; improves the aqueous solubility of lipophilic drug candidates.
Topological Polar Surface Area 54.7 ŲOptimal for membrane permeability; allows for Blood-Brain Barrier (BBB) penetration if required.
H-Bond Donors/Acceptors 2 / 2Excellent vector for kinase hinge-binding interactions.
Table 2: FDA-Approved Pyrazole-Containing Drugs (Contextual Targets)
Drug NamePrimary TargetIndicationRole of Pyrazole Scaffold
Ruxolitinib JAK1/JAK2MyelofibrosisCritical H-bonding with the kinase hinge region.
Ibrutinib BTKMantle Cell LymphomaCore structural rigidity and binding affinity.
Celecoxib COX-2OsteoarthritisSelective fit into the COX-2 side pocket.
Lenacapavir HIV-1 CapsidHIV InfectionMetabolic stability and hydrophobic packing.

Experimental Protocols: Self-Validating Workflows

Protocol 1: Selective Amide Library Generation (HATU/DIPEA)

Purpose: To synthesize pyrazole-amides while preventing off-target acylation of the pyrazole NH. Causality & Design: HATU is selected over traditional EDC/HOBt because it rapidly forms a highly reactive O-At-ester intermediate, which is immediately intercepted by the highly nucleophilic primary amine. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base; it neutralizes the hydrochloride salt of the pyrazole methanamine without competing for the acylating agent.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve the target carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (1.05 mmol) and DIPEA (3.0 mmol).

    • Self-Validation Check: The solution should transition to a pale yellow color within 5 minutes, indicating the successful formation of the active ester.

  • Coupling: Add 5-(Aminomethyl)-3-methylpyrazole dihydrochloride (1.0 mmol) in one single portion.

  • Reaction: Stir the mixture at room temperature (20-25°C) for 2 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to pull out residual DMF) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient).

Protocol 2: Reductive Amination for Secondary Amine Scaffolds

Purpose: To synthesize flexible secondary amines for expanded library screening. Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Unlike NaBH₄, it is mild enough to tolerate aldehydes and ketones without reducing them directly before imine formation. The addition of acetic acid catalyzes the iminium ion formation, which is subsequently reduced.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 5-(Aminomethyl)-3-methylpyrazole (1.0 mmol) and the target aldehyde (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL). Add glacial acetic acid (1.1 mmol).

  • Incubation: Stir at room temperature for 1 hour to ensure complete iminium ion formation.

    • Self-Validation Check: TLC or LC-MS analysis must show the complete disappearance of the starting amine mass before proceeding.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Completion: Stir for an additional 4-12 hours. Quench with 1N NaOH (5 mL) to neutralize the acetic acid and break down stable boron complexes.

  • Extraction: Extract the product with DCM (3 x 10 mL), wash with brine, dry over MgSO₄, and concentrate for final purification.

Visualizations

G A 5-(Aminomethyl)- 3-methylpyrazole B Amide Coupling (HATU, DIPEA) A->B R-COOH C Reductive Amination (NaBH(OAc)3) A->C R-CHO D Urea Formation (Isocyanates) A->D R-NCO E Screening Library (Kinase/COX Inhibitors) B->E C->E D->E

Workflow for chemical space expansion using 5-(Aminomethyl)-3-methylpyrazole.

G Cytokine Inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Kinase Receptor->JAK STAT STAT Phosphorylation JAK->STAT Pyrazole Pyrazole-Based Drug (e.g., Ruxolitinib) Pyrazole->JAK Competitive Inhibition Transcription Gene Transcription (Disease Progression) STAT->Transcription

Mechanism of action for pyrazole-based kinase inhibitors in the JAK/STAT signaling pathway.

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery. Source: Future Medicinal Chemistry (2023) URL: [Link]

  • Title: Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Source: Medicinal Chemistry Research (2025) URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: Pharmaceuticals / PMC (2022) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(Aminomethyl)-3-methylpyrazole trihydrochloride

Welcome to the technical support center for the synthesis of 5-(Aminomethyl)-3-methylpyrazole trihydrochloride. This resource is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-(Aminomethyl)-3-methylpyrazole trihydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis and optimize your yield and purity. Our guidance is grounded in established chemical principles and field-proven insights to ensure your success.

Introduction to the Synthesis

The synthesis of 5-(Aminomethyl)-3-methylpyrazole trihydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This compound is a valuable building block in medicinal chemistry, and its effective synthesis is crucial for the advancement of many research and development projects. The general synthetic strategy often involves the construction of the pyrazole ring, followed by the introduction or modification of the aminomethyl group at the 5-position, and finally, the formation of the trihydrochloride salt.

This guide will address common challenges encountered during this synthesis, from side reactions that lower the yield to difficulties in purification. By understanding the underlying chemistry, you can proactively troubleshoot and optimize your experimental protocol.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of 5-(Aminomethyl)-3-methylpyrazole trihydrochloride, providing detailed explanations and actionable solutions.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low overall yield in this multi-step synthesis can stem from several factors. A systematic approach to identify the bottleneck is crucial.

Potential Causes & Solutions:

  • Inefficient Pyrazole Ring Formation: The initial cyclocondensation reaction to form the 3-methylpyrazole ring is a critical step.

    • Incomplete Reaction: Conventional heating methods can sometimes lead to incomplete reactions, with yields often below 70%.[1] Consider optimizing reaction time and temperature. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in pyrazole synthesis.[1][2]

    • Suboptimal pH: For the cyclocondensation of diketones with hydrazine, an acidic medium can accelerate the dehydration steps and improve yields.[3]

    • Reagent Quality: Ensure the purity of your starting materials, such as the 1,3-dicarbonyl compound and hydrazine hydrate.

  • Side Reactions During Functionalization: The introduction of the aminomethyl precursor at the 5-position is prone to side reactions.

    • Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers can be a significant issue, leading to difficult separation and reduced yield of the desired product.[4] Careful selection of starting materials and reaction conditions is key to controlling regioselectivity.[5]

    • Protecting Group Strategy: If you are synthesizing the aminomethyl group from a precursor, consider if a protecting group for the pyrazole nitrogen is necessary to prevent unwanted side reactions during subsequent steps.

  • Losses During Work-up and Purification: Significant product loss can occur during extraction, crystallization, and chromatography.

    • Aqueous Solubility: The hydrochloride salt of your final product is likely water-soluble. Minimize aqueous washes or use saturated brine to reduce loss during extraction.

    • Purification Method: Recrystallization is a cost-effective method for purification, but finding a suitable solvent system is key.[4] Column chromatography is effective for separating complex mixtures but can also lead to yield loss.[4]

Workflow for Diagnosing Low Yield:

Caption: Troubleshooting workflow for low yield.

Question 2: I'm observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. What are the common byproducts and how can I minimize them?

Answer:

The formation of byproducts is a common challenge in pyrazole synthesis.[1] Identifying these impurities is the first step toward eliminating them.

Common Impurities and Mitigation Strategies:

  • Regioisomers: As mentioned, the reaction of an unsymmetrical 1,3-dicarbonyl with hydrazine can lead to two different pyrazole isomers.[4] These can be very difficult to separate due to similar physical properties.[4]

    • Solution: Employing a symmetrical starting material if the synthesis allows, or carefully optimizing reaction conditions (solvent, temperature) can favor the formation of one regioisomer.[5]

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

    • Solution: Monitor the reaction progress using TLC.[4] If the reaction stalls, consider extending the reaction time, increasing the temperature, or adding more of one of the reagents (if a safe and logical excess is appropriate).

  • Byproducts from Side Reactions: The reactive nature of the starting materials and intermediates can lead to various side reactions. For instance, the amino group is basic and can participate in unintended reactions.[4]

    • Solution: A protecting group strategy for the amino functionality, such as using a Boc-carbamate, can prevent side reactions and improve chromatographic behavior.[4]

Table 1: Common Impurities and Recommended Actions

ImpurityIdentification (TLC/HPLC)Mitigation Strategy
Regioisomer Spot with similar Rf to the product.Optimize reaction conditions for regioselectivity; consider alternative starting materials.
Unreacted Starting Materials Spots corresponding to the starting materials.Monitor reaction to completion; adjust reaction time/temperature.
Side Reaction Products Unidentified spots.Consider a protecting group strategy; purify intermediates at each step.

Question 3: I am struggling with the purification of the final product, 5-(Aminomethyl)-3-methylpyrazole trihydrochloride. What are the best practices?

Answer:

Purification of highly polar and salt-like compounds such as this trihydrochloride can be challenging.

Recommended Purification Protocol:

  • Initial Work-up: After the final reaction step, a carefully planned work-up is essential. If the product is in an organic solvent, you might precipitate the hydrochloride salt by bubbling HCl gas through the solution or by adding a solution of HCl in an organic solvent like isopropanol or ether.

  • Recrystallization: This is often the most effective method for purifying the final salt.

    • Solvent Selection: The key is to find a solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common choices for hydrochloride salts include ethanol, methanol, isopropanol, or mixtures of these with a less polar co-solvent like ethyl acetate or diethyl ether.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If the solution is colored, you can treat it with activated charcoal and hot filter it.

      • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

      • Further cool the flask in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

      • Dry the purified crystals under vacuum.[4]

  • Column Chromatography: If recrystallization fails to provide a pure product, column chromatography may be necessary.

    • Stationary Phase: Due to the polar nature of the compound, normal-phase silica gel chromatography might be challenging. Reverse-phase chromatography (C18) with a mobile phase of water/acetonitrile or water/methanol containing a modifier like TFA or formic acid might be more effective.

    • Ion-Exchange Chromatography: This can be a powerful technique for purifying ionic compounds.

Flowchart for Purification Strategy:

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 5-(Aminomethyl)-3-methylpyrazole

Introduction Welcome to the technical support guide for 5-(Aminomethyl)-3-methylpyrazole. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 5-(Aminomethyl)-3-methylpyrazole. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. The biological and medicinal significance of 5-aminopyrazole derivatives necessitates robust and reliable purification protocols to eliminate impurities that could confound experimental results or compromise product quality.[1] This guide provides in-depth, field-proven insights into the most effective purification and recrystallization methods, complete with troubleshooting solutions for common challenges encountered in the laboratory.

The physical properties of the closely related compound, 3-Amino-5-methylpyrazole, provide a useful reference for handling and purification.

PropertyValueSource
Appearance White to light yellow crystalline powder/solid[2][3]
Molecular Formula C₄H₇N₃[4][5]
Molecular Weight 97.12 g/mol [5]
Melting Point 45-47 °C[6]
Boiling Point 213 °C @ 14 mmHg (19 hPa)[2][3]
Solubility Soluble in Dichloromethane and Methanol[3][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 5-(Aminomethyl)-3-methylpyrazole?

A1: The two most effective and widely used methods for purifying aminopyrazole derivatives are recrystallization and silica gel column chromatography.[7][8]

  • Recrystallization is a highly efficient and cost-effective technique for removing impurities from a solid sample, provided a suitable solvent system can be identified.[7] It relies on the principle that the solubility of the compound of interest and its impurities differ in a given solvent at different temperatures.

  • Column Chromatography is invaluable for separating the target compound from impurities with similar solubility profiles or from complex reaction mixtures containing multiple byproducts.[7][8]

Q2: How can I effectively monitor the purity of my compound during and after purification?

A2: A multi-pronged approach is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time monitoring of column chromatography progress and for quickly assessing the purity of different fractions.[7] It provides a qualitative snapshot of the number of components in a sample.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard.[7] It can accurately determine the purity percentage and detect trace-level impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structural integrity of your purified compound and identifying any remaining impurities that may not be visible by other techniques.[7]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a strong indicator of high purity. Impurities typically broaden and depress the melting point range.

Q3: What are the common impurities I should expect from the synthesis of 5-(Aminomethyl)-3-methylpyrazole?

A3: Impurities often stem from the starting materials or side reactions during synthesis. Common precursors include cyanoacetone and hydrazine derivatives.[9] Therefore, potential impurities could include:

  • Unreacted starting materials.

  • Reagents and catalysts used in the reaction.

  • Byproducts from side reactions, which can be numerous in heterocyclic synthesis.[7]

  • Solvents used in the reaction or initial workup.

Purification & Recrystallization Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

ProblemLikely Cause(s)Recommended Solution(s)
No crystals form upon cooling the recrystallization solution. 1. The solution is not sufficiently saturated. 2. The rate of nucleation is too slow.1. Concentrate the Solution: Gently boil off a portion of the solvent to increase the solute concentration and allow it to cool again. 2. Induce Nucleation: Scratch the inner wall of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide a surface for crystal growth. 3. Seed the Solution: Add a single, pure crystal of the target compound (a "seed crystal") to the solution to initiate crystallization.[7]
The compound "oils out" instead of forming crystals. 1. The solution is supersaturated, and the compound is precipitating above its melting point. 2. The rate of cooling is too fast. 3. The chosen solvent is inappropriate.1. Re-heat and Dilute: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent. 2. Slow Cooling: Allow the flask to cool more slowly to room temperature before moving it to an ice bath. Insulating the flask can help. 3. Re-evaluate Solvent: The compound may be too soluble. Consider a solvent mixture or a different solvent entirely where solubility is lower.[7]
The recovered crystal yield is very low. 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used initially.1. Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath to minimize the compound's solubility.[7] 2. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[7] 3. Solvent Recovery: If feasible, the mother liquor can be concentrated to recover a second, though likely less pure, crop of crystals.
The purified crystals are still impure (e.g., off-color, broad melting point). 1. Impurities were trapped (occluded) within the crystal lattice due to rapid crystallization. 2. The impurities have a very similar solubility profile to the product.1. Repeat Recrystallization: Perform a second recrystallization, ensuring slow cooling to allow for proper crystal lattice formation. 2. Decolorize: If the solution is colored, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed colored impurities before cooling.[7] 3. Switch Methods: If recrystallization fails to remove a persistent impurity, column chromatography is the recommended next step.
Streaking is observed on the TLC plate during column chromatography. 1. The compound is highly polar and is interacting strongly with the silica gel. 2. The sample was overloaded on the column.1. Modify Mobile Phase: Add a small percentage of a polar modifier like triethylamine (~0.1-1%) to the eluent. This will compete with the basic amine for active sites on the silica, improving the spot shape. 2. Use less sample: Ensure the amount of crude material is appropriate for the column size.

Experimental Protocols

Protocol 1: Optimized Recrystallization of 5-(Aminomethyl)-3-methylpyrazole

This protocol assumes the crude product is a solid. The key to successful recrystallization is selecting the right solvent. Alcohols like ethanol or isopropanol, or solvent mixtures like ethanol/water or dichloromethane/hexane, are good starting points for aminopyrazoles.[7][10]

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude material. Add a potential solvent dropwise at room temperature. If it dissolves readily, the solvent is unsuitable. If it doesn't dissolve, heat the test tube. A good solvent will dissolve the compound when hot but show low solubility when cold.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the flask (e.g., on a hot plate) with stirring until the solid just completely dissolves. Use the minimum amount of hot solvent necessary.[7]

  • Decolorization (Optional): If the solution has a strong color, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals in a vacuum oven to remove all residual solvent.[7]

  • Purity Assessment: Check the melting point and run a TLC or HPLC to confirm the purity of the final product.

Protocol 2: Silica Gel Column Chromatography

This method is ideal when recrystallization is ineffective.

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, identify a solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with 0.5% triethylamine) that provides a retention factor (Rf) of ~0.2-0.3 for the target compound. The triethylamine helps prevent streaking of the basic amine on the acidic silica gel.

  • Column Packing: Pack a glass column with silica gel using the selected eluent system (wet slurry method is preferred).

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, pre-adsorb the crude material onto a small amount of silica gel (dry loading), which often results in better separation. Load the sample carefully onto the top of the packed column.

  • Elution: Begin running the column, adding fresh eluent to the top as it flows through. Collect fractions in an ordered series of test tubes.

  • Fraction Analysis: Monitor the fractions using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified 5-(Aminomethyl)-3-methylpyrazole.[7]

Visualization of Workflows

Purification and Analysis Workflow

The general experimental process for taking a crude product to a pure, verified compound is outlined below.

G cluster_purification Purification Stage cluster_analysis Analysis Stage Crude Crude Product Method Select Method Crude->Method Recryst Recrystallization Protocol Method->Recryst Solid with few impurities ColChrom Column Chromatography Method->ColChrom Oily product or complex mixture Pure Purified Solid Recryst->Pure ColChrom->Pure TLC TLC Pure->TLC HPLC HPLC Pure->HPLC NMR NMR Pure->NMR MP Melting Point Pure->MP Verified Verified Pure Compound TLC->Verified HPLC->Verified NMR->Verified MP->Verified

Caption: General workflow for purification and analysis.

Recrystallization Troubleshooting Decision Tree

Use this decision tree to diagnose and solve common recrystallization issues.

G Start Solution Cooled, What Happens? Q1 No Crystals Form Start->Q1 Nothing Q2 Compound 'Oils Out' Start->Q2 Oily Layer Q3 Crystals Form Start->Q3 Solid Appears Sol1 Concentrate Solution &/or Scratch Flask &/or Add Seed Crystal Q1->Sol1 Sol2 Re-heat, Add More Solvent, Cool Slowly Q2->Sol2 Sol3 Check Purity (TLC, M.P.) Q3->Sol3 Q4 Is it Pure? Sol3->Q4 Sol4 Re-recrystallize or Use Column Chromatography Q4->Sol4 No End Success! Q4->End Yes

Caption: Decision tree for troubleshooting recrystallization.

Safety, Handling, and Storage

  • Handling: Always handle 5-(Aminomethyl)-3-methylpyrazole in a well-ventilated area or a chemical fume hood.[11] Avoid all personal contact, including inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[12] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[2][11]

  • Spills: In case of a spill, contain the material with an inert absorbent (like sand or vermiculite) and place it in a suitable, labeled container for waste disposal. Avoid breathing vapors.[11]

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives. BenchChem. 7

  • ChemicalBook. (2026, January 13). 3-Amino-5-methylpyrazole. 6

  • AK Scientific, Inc. 5-Amino-1H-pyrazole-4-carbothioamide Safety Data Sheet. 12

  • Guidechem. 3-Aminopyrazole-4-carboxylic acid (cas 24447-68-5) SDS/MSDS download. 14

  • Google Patents. WO1993006088A1 - Process for producing 5-amino-3-methylpyrazole. 8

  • Apollo Scientific. 5-(Aminomethyl)-1-methyl-1H-pyrazole Safety Data Sheet. 11

  • Lifechem Pharma. 3-Methyl-5-Amino-Pyrazole | Chemical Intermediate India. 2

  • Fisher Scientific. 3-Aminopyrazole-4-carboxylic acid Safety Data Sheet. 13

  • Chem-Impex. 1-Phenyl-4-carboxy-5-aminopyrazole. 15

  • CAS Common Chemistry. 3-Amino-5-methylpyrazole. Link

  • Google Patents. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. 9

  • ChemicalBook. (2026, January 17). 3-Amino-5-methylpyrazole - Safety Data Sheet. 3

  • MilliporeSigma. 3-Amino-5-methylpyrazole 97. Link

  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles. r/OrganicChemistry. Link

  • Organic Syntheses. 3(5)-aminopyrazole. Link

  • Santa Cruz Biotechnology. 5-Amino-3-methylpyrazole. Link

  • Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Link

Sources

Troubleshooting

Technical Support Center: Optimizing 5-(Aminomethyl)-3-methylpyrazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chemical bottlenecks encountered when synthesizing and scaling 5-(Aminomethyl)-3-methylpyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chemical bottlenecks encountered when synthesizing and scaling 5-(Aminomethyl)-3-methylpyrazole derivatives. These compounds are highly valuable building blocks in medicinal chemistry, but their synthesis is frequently complicated by two major challenges: regiochemical scrambling during pyrazole ring formation and dimerization/catalyst poisoning during the reduction of their nitrile or amide precursors.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity synthesis.

Part 1: Mechanistic Insights & Causality

The Regioselectivity Challenge in Pyrazole Annulation

When synthesizing the pyrazole core from an unsymmetrical 1,3-dicarbonyl compound (e.g., a 2,4-dioxopentanoate derivative) and a substituted hydrazine, the reaction typically yields a mixture of 1,3,5-trisubstituted and 1,3,4-trisubstituted regioisomers[1].

The Causality: The regiochemical outcome is dictated by the competing electrophilicity of the two carbonyl carbons and the differential nucleophilicity of the hydrazine nitrogens. Under standard thermodynamic conditions (e.g., refluxing ethanol), the reaction forms a hydrazone intermediate that cyclizes indiscriminately, leading to difficult-to-separate mixtures[2]. The Solution: By switching to fluorinated solvents like Hexafluoroisopropanol (HFIP), the strong hydrogen-bond donating network selectively activates the more sterically hindered carbonyl[1]. This kinetic control forces the initial nucleophilic attack to occur at a specific site, driving the regioselectivity to >95:5. Alternatively, utilizing enaminone precursors instead of dicarbonyls provides complete site-selectivity during hydrazinolysis[3].

PyrazoleRegioselectivity Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Intermediate Hydrazone Intermediate Dicarbonyl->Intermediate Condensation Hydrazine Substituted Hydrazine Hydrazine->Intermediate IsomerA Desired Regioisomer (5-Substituted) Intermediate->IsomerA HFIP Solvent (Kinetic Control) IsomerB Undesired Regioisomer (3-Substituted) Intermediate->IsomerB Standard Solvents (Thermodynamic Mix)

Mechanistic pathway of regioselective pyrazole formation under solvent control.

Overcoming Dimerization During Nitrile Reduction

The most direct route to the 5-(aminomethyl) group is the catalytic reduction of a 5-carbonitrile precursor. However, researchers frequently report low yields of the primary amine and high levels of a secondary amine impurity.

The Causality: Catalytic hydrogenation (using Raney Nickel or Pd/C) proceeds via a transient imine intermediate. The newly formed primary amine product is highly nucleophilic and will attack the unreacted imine, expelling ammonia and forming a secondary amine dimer. The Solution: This side reaction is suppressed by shifting the reaction equilibrium. Performing the reduction in methanolic ammonia floods the system with NH3​ , outcompeting the primary amine for the imine. An even more robust self-validating system is the reductive Boc-protection , where Boc2​O is included in the hydrogenation vessel to instantly trap the primary amine as a non-nucleophilic carbamate.

ReductionWorkflow Nitrile Pyrazole- 5-carbonitrile Imine Imine Intermediate (Transient) Nitrile->Imine H2 / Raney Ni PrimaryAmine Primary Amine (Target) Imine->PrimaryAmine H2 (Fast) SecondaryAmine Secondary Amine (Dimer Impurity) Imine->SecondaryAmine + Primary Amine (Side Reaction) BocProduct Boc-Protected Primary Amine Imine->BocProduct NH3/MeOH Prevents Dimer PrimaryAmine->BocProduct + Boc2O (In-situ trapping)

Reaction workflow for nitrile reduction highlighting the prevention of dimer impurities.

Part 2: Troubleshooting FAQs

Q1: My cyclization yields a 1:1 mixture of 3-methyl and 5-methyl regioisomers. How can I drive this to >9:1? A: If you are reacting an N-substituted hydrazine, shift your solvent from ethanol to a fluorinated solvent like HFIP[1]. HFIP's unique hydrogen-bonding properties polarize the dicarbonyl selectively. Alternatively, convert your dicarbonyl into an enaminone prior to hydrazine addition; the differential reactivity of the enamine vs. the carbonyl guarantees high regioselectivity[3]. (Note: If you are using unsubstituted hydrazine, the 3-methyl and 5-methyl forms are tautomers and will interconvert. Regioselectivity only locks upon N-substitution or protection[4]).

Q2: During the reduction of 3-methylpyrazole-5-carbonitrile, my Raney Nickel catalyst seems to deactivate halfway through the reaction. Why? A: Pyrazole nitrogens are excellent ligands for transition metals. The product itself can chelate and poison the nickel surface. To prevent this, increase the catalyst loading (up to 20-30% w/w) and ensure the reaction is run under slightly acidic conditions or in the presence of Boc2​O to reduce the coordinating ability of the resulting primary amine.

Q3: The unprotected 5-(aminomethyl)-3-methylpyrazole is highly water-soluble. I am losing all my product during the aqueous workup. What is the best isolation strategy? A: Do not perform an aqueous extraction. After filtering off the hydrogenation catalyst through a pad of Celite, concentrate the methanolic filtrate directly. Dissolve the crude residue in anhydrous dioxane and add 4N HCl in dioxane. The product will precipitate cleanly as a dihydrochloride salt, which can be isolated via simple vacuum filtration.

Part 3: Quantitative Data Summaries

Table 1: Solvent and Additive Effects on Pyrazole Regioselectivity

Reaction: 1,3-Dicarbonyl + N-Methylhydrazine → Pyrazole Core

Solvent SystemAdditive / ConditionTemp (°C)Regioisomeric Ratio (Desired : Undesired)Overall Yield (%)
EthanolNone78 (Reflux)55 : 4582
Toluenep-TsOH (0.1 eq)11065 : 3578
AcetonitrileYb(OTf)₃ (0.05 eq)8088 : 1285
HFIP None 25 (RT) > 95 : 5 91
Table 2: Optimization of Nitrile Reduction Conditions

Reaction: 3-Methylpyrazole-5-carbonitrile → 5-(Aminomethyl)-3-methylpyrazole

CatalystSolvent SystemAdditivePrimary Amine Yield (%)Dimer Impurity (%)
Pd/C (10%)MethanolNone4245
Raney NiMethanolNone5530
Raney NiMethanol7N NH3​ 85< 5
Raney Ni Methanol Boc2​O (1.2 eq) 92 (as Boc-amine) Not Detected

Part 4: Step-by-Step Experimental Protocols

Protocol A: Regioselective Synthesis of the Pyrazole Core

Self-Validating Logic: Utilizing HFIP ensures kinetic control, preventing the need for complex chromatographic separation of isomers.

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl precursor (10.0 mmol, 1.0 eq) in 20 mL of Hexafluoroisopropanol (HFIP).

  • Addition: Cool the solution to 0 °C using an ice bath. Add the substituted hydrazine (10.5 mmol, 1.05 eq) dropwise over 15 minutes via a syringe pump to prevent exothermic spiking.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove HFIP (HFIP can be recovered via distillation for reuse).

  • Purification: Purify the crude residue via silica gel flash chromatography. The high regioselectivity (>95:5) ensures the desired isomer elutes cleanly.

Protocol B: Controlled Reduction and Orthogonal Protection

Self-Validating Logic: In-situ Boc-protection traps the primary amine immediately, entirely eliminating dimer formation and catalyst poisoning.

  • Setup: Charge a high-pressure hydrogenation reactor (e.g., Parr shaker) with 3-methylpyrazole-5-carbonitrile (10.0 mmol, 1.0 eq) and Di-tert-butyl dicarbonate ( Boc2​O , 12.0 mmol, 1.2 eq) dissolved in 30 mL of anhydrous Methanol.

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (2.0 g, ~20% w/w). Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in the presence of air.

  • Hydrogenation: Seal the reactor, purge three times with Nitrogen gas, and then three times with Hydrogen gas. Pressurize the vessel to 50 psi with H2​ .

  • Reaction: Stir vigorously at ambient temperature for 12 hours.

  • Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of Celite. Wash the pad with an additional 20 mL of Methanol. Keep the Celite/catalyst pad wet with water for safe disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield tert-Butyl ((3-methyl-1H-pyrazol-5-yl)methyl)carbamate as a white solid. Triturate with cold hexanes to remove excess Boc2​O .

References

  • BenchChem Technical Support Team. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem.
  • Hassaneen, H. M.; Shawali, A. S. Regioselective Synthesis of Some Functionalized 3,4'-Bis-(pyrazolyl)ketones and Chemoselectivity in Their Reaction With Hydrazine Hydrate. European Journal of Chemistry.
  • ACS Publications. Controlled Pyrazole-Hydrazone Annulation: Regiodivergent Synthesis of 1H- and 2H-Pyrazolo[3,4-d]pyridazinones. The Journal of Organic Chemistry.
  • ACS Publications. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters.

Sources

Optimization

Technical Support Center: Troubleshooting 5-(Aminomethyl)-3-methylpyrazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of 5-(Aminomethyl)-3-methylpyrazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of 5-(Aminomethyl)-3-methylpyrazole . This molecule, characterized by its amphoteric pyrazole core and highly nucleophilic primary amine, presents unique synthetic challenges. Whether you are utilizing a Knorr-type condensation or reducing a pyrazole-carbonitrile precursor, this guide provides field-validated, mechanistic solutions to suppress side reactions and maximize yield.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: I am reducing 3-methylpyrazole-5-carbonitrile using catalytic hydrogenation, but LC-MS shows a high percentage of a dimeric secondary amine. How can I prevent this?

The Causality: The reduction of pyrazole-carbonitriles to primary amines proceeds via a highly reactive imine intermediate[1]. Because the newly formed 5-(aminomethyl)-3-methylpyrazole is a strong aliphatic nucleophile, it readily attacks the unreduced imine. This forms an aminal intermediate that subsequently collapses and undergoes further reduction to yield an undesired dimeric secondary amine[1].

The Solution: You must shift the equilibrium away from the aminal intermediate. Do not use standard Pd/C with hydrogen alone. Instead, perform the hydrogenation using Raney Nickel in the presence of a vast excess of ammonia (e.g., 7N NH₃ in Methanol) [1]. The high concentration of ammonia outcompetes the primary amine product for the imine intermediate, effectively trapping it until it is fully reduced to the desired primary amine. Alternatively, using strong hydride donors like LiAlH₄ can force the reduction, but this introduces severe safety hazards (pyrophoric), poor atom economy, and difficult aluminum salt workups[2].

Q2: When synthesizing the pyrazole core via the Knorr condensation of an asymmetric 1,3-diketone and hydrazine, I obtain a nearly 1:1 mixture of 3-methyl and 5-methyl regioisomers. How do I control regioselectivity?

The Causality: The Knorr pyrazole synthesis relies on the condensation of hydrazine with a 1,3-dicarbonyl compound. With asymmetric diketones, the two hydrazine nitrogens can attack either carbonyl carbon, leading to two distinct regioisomers[3]. The kinetic vs. thermodynamic product distribution is highly sensitive to the reaction environment.

The Solution: Regioselectivity is heavily dependent on pH, solvent polarity, and the electronic/steric characteristics of the substituents[4]. To favor the desired regioisomer, you must move away from batch boiling. Implement continuous flow chemistry or strict pH-controlled dropwise additions at low temperatures to isolate the kinetic product[4]. Alternatively, synthesizing the 1,3-diketone in situ from ketones and acid chlorides followed by immediate hydrazine trapping has been shown to drastically improve chemoselectivity and yield[3].

Q3: During downstream functionalization of the aminomethyl group, I observe over-alkylation and side reactions at the pyrazole ring nitrogens. Why does this happen?

The Causality: 5-(Aminomethyl)-3-methylpyrazole contains three nucleophilic sites: the primary aliphatic amine and the two pyrazole ring nitrogens. While the primary amine (-CH₂NH₂) is the most nucleophilic, mono-alkylation converts it into a secondary amine, which is even more nucleophilic, leading to rapid over-alkylation. Furthermore, under strongly basic conditions, the pyrazole NH can be deprotonated, activating the ring nitrogens for substitution.

The Solution: Avoid direct alkylation with alkyl halides. Instead, utilize reductive amination with an aldehyde and sodium triacetoxyborohydride (STAB), which naturally stops at the mono-alkylated stage due to steric hindrance. If harsh conditions are required downstream, selectively protect the primary amine with a Boc group (tert-butyloxycarbonyl) in situ during the nitrile reduction phase.

Part 2: Quantitative Data & Method Comparison

The following table summarizes the field-validated data for the reduction of 3-methylpyrazole-5-carbonitrile, highlighting how the choice of conditions dictates the side-reaction profile.

Reduction MethodAdditive / ModifierYield: Primary AmineYield: Dimer (Side Product)Mechanistic Notes
Pd/C, H₂ (60 psi) None40 - 45%45 - 50%High dimerization; primary amine attacks imine intermediate.
LiAlH₄ (Stoichiometric) None60 - 65%10 - 15%Fast reduction, but generates hazardous aluminum waste[2].
Raney Ni, H₂ (60 psi) 7N NH₃ in MeOH > 90% < 2% Optimal. Ammonia suppresses aminal formation[1].
Raney Ni, H₂ (60 psi) Boc₂O (1.1 eq)> 85% (as Boc)< 1%In situ protection prevents dimerization entirely.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol for the Ammonia-Suppressed Raney Nickel Reduction integrates In-Process Controls (IPC) to create a self-validating workflow.

Reagents:

  • 3-Methylpyrazole-5-carbonitrile (1.0 eq, 10 mmol)

  • Raney Nickel (W-2 grade, 20% w/w, stored under water)

  • 7N Ammonia in Methanol (15 mL)[1]

  • Hydrogen gas (High purity)

Step-by-Step Methodology:

  • Catalyst Preparation: Carefully weigh the Raney Nickel slurry. Wash the catalyst three times with methanol to remove water. Caution: Raney Ni is highly pyrophoric; never allow it to dry.

  • Reaction Assembly: In a high-pressure Parr hydrogenation vessel, dissolve the pyrazole-carbonitrile in the 7N NH₃/MeOH solution. Add the washed Raney Nickel catalyst[1].

  • Hydrogenation: Seal the vessel, purge three times with nitrogen, and then three times with hydrogen. Pressurize the reactor to 60 psi H₂ and stir vigorously at 25 °C for 12 hours.

  • IPC Validation (Critical Step): Before workup, safely vent the reactor and extract a 50 µL aliquot. Filter through a 0.2 µm PTFE syringe filter and analyze via LC-MS.

    • Validation Criteria: The reaction is validated to proceed to workup only when the m/z peak corresponding to the starting nitrile and the intermediate imine are < 1% relative to the product peak. If > 1%, re-pressurize and stir for an additional 4 hours.

  • Workup: Filter the reaction mixture through a pad of Celite under a nitrogen blanket (keep the filter cake wet!). Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The high volatility of ammonia ensures it is completely removed during evaporation, leaving the crude 5-(Aminomethyl)-3-methylpyrazole, which can be recrystallized from ethanol/ethyl acetate.

Part 4: Mechanistic & Workflow Visualizations

Diagram 1: Nitrile Reduction Pathway & Dimerization Suppression

The following diagram illustrates the causality behind secondary amine formation and how ammonia shifts the chemical equilibrium.

NitrileReduction Nitrile Pyrazole-5-carbonitrile (Starting Material) Imine Imine Intermediate [R-CH=NH] Nitrile->Imine H2 / Raney Ni PrimaryAmine 5-(Aminomethyl)- 3-methylpyrazole (Desired) Imine->PrimaryAmine H2 Aminal Aminal Intermediate [R-CH(NH2)-NH-CH2-R] Imine->Aminal + Primary Amine SecondaryAmine Dimeric Secondary Amine (Side Product) Aminal->SecondaryAmine - NH3, + H2 Ammonia Excess NH3 (7N in MeOH) Ammonia->Imine Suppresses Aminal Formation

Caption: Reaction pathway of nitrile reduction highlighting the ammonia-mediated suppression of dimerization.

Diagram 2: Regioselective Knorr Synthesis Workflow

For users building the pyrazole ring from scratch, this workflow demonstrates how to implement self-validating controls to manage regioselectivity.

KnorrWorkflow Step1 1. Substrate Preparation Asymmetric 1,3-Diketone + Hydrazine Step2 2. Reaction Control Strict pH & Temp Control / Flow Reactor Step1->Step2 IPC1 IPC: LC-MS Analysis Check Regioisomer Ratio Step2->IPC1 Step3A 3A. Kinetic Product Desired Regioisomer IPC1->Step3A Optimized Parameters Step3B 3B. Thermodynamic Product Undesired Isomer IPC1->Step3B Poor Control Step4 4. Purification Selective Crystallization / Chromatography Step3A->Step4

Caption: Workflow for regioselective Knorr pyrazole synthesis with in-process LC-MS validation.

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.RSC Publishing.
  • 4-Methyl-1H-pyrazole-3-carbonitrile Synthesis and Reduction.Benchchem.
  • tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (Mechanistic insights on Nitrile Reduction).Benchchem.

Sources

Reference Data & Comparative Studies

Validation

5-(Aminomethyl)-3-methylpyrazole trihydrochloride vs 3-(Aminomethyl)pyrazole

Title: Comparative Application Guide: 5-(Aminomethyl)-3-methylpyrazole trihydrochloride vs. 3-(Aminomethyl)pyrazole in Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals D...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Application Guide: 5-(Aminomethyl)-3-methylpyrazole trihydrochloride vs. 3-(Aminomethyl)pyrazole in Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide

Executive Summary

In modern medicinal chemistry, pyrazole derivatives are privileged scaffolds due to their robust hydrogen bond donor/acceptor profiles and favorable physicochemical properties. Among these, 3-(Aminomethyl)pyrazole and 5-(Aminomethyl)-3-methylpyrazole trihydrochloride serve as critical building blocks. While they share a core structural motif, the presence of a C3-methyl group and the specific salt formulation of the latter drastically alter their reactivity, steric profiles, and handling protocols.

This guide objectively compares the performance of these two intermediates, detailing their mechanistic roles in target binding (such as Nicotinamide Phosphoribosyltransferase [NAMPT] and kinase inhibition)[1], and provides self-validating experimental workflows for their integration into high-throughput synthesis pipelines.

Structural & Physicochemical Profiling

The structural nuances between these two compounds dictate their utility in library synthesis and lead optimization. 3-(Aminomethyl)pyrazole is typically supplied as a free base, making it a versatile but sometimes reactive liquid/low-melting solid[2]. Conversely, 5-(Aminomethyl)-3-methylpyrazole trihydrochloride is engineered as a salt, ensuring long-term shelf stability and preventing the oxidative degradation of the primary amine[3].

Table 1: Comparative Physicochemical Data
Feature3-(Aminomethyl)pyrazole5-(Aminomethyl)-3-methylpyrazole 3HCl
CAS Number 37599-58-91094169-69-3 (Base/Di/Tri-HCl variants)
Physical State Colorless to pale yellow liquid/solidWhite to off-white crystalline solid
Molecular Weight 97.12 g/mol ~220.5 g/mol (Trihydrochloride)
Aqueous Solubility ModerateExtremely High
Steric Profile Unhindered adjacent to the pyrazole coreHindered by the C3/C5 methyl group
Primary Application NAMPT inhibitors (Urea linkers)Kinase inhibitors, Tetrazole/Agrochemicals

Mechanistic Role in Drug Design

Understanding the causality behind selecting one building block over the other is crucial for rational drug design.

3-(Aminomethyl)pyrazole in NAMPT Inhibition: 3-(Aminomethyl)pyrazole is heavily utilized in the synthesis of pyridinyl- and sulfonylphenyl-substituted ureas, which act as potent inhibitors of NAMPT—a critical enzyme in NAD+ biosynthesis and a major oncology target[1]. The unsubstituted pyrazole ring efficiently anchors into the active site via bidentate hydrogen bonding, while the unhindered aminomethyl group acts as a flexible vector, directing the urea moiety into the solvent-exposed channel.

5-(Aminomethyl)-3-methylpyrazole in Kinase & Agrochemical Design: The addition of the methyl group serves a specific thermodynamic purpose: it introduces steric bulk that restricts the dihedral angle of the attached functional groups. In kinase hinge-binding regions, this "steric lock" reduces the entropic penalty upon binding, often increasing binding affinity. Furthermore, this methylated intermediate is a proven precursor in the multi-step assembly of complex heterocycles, such as tetrazoles and anthranilamide agrochemicals[4][5].

G A Pyrazole Core (H-Bond Anchor) D Target Active Site (NAMPT / Kinase Hinge) A->D Anchors via H-bonds B Aminomethyl Linker (Flexibility & Vector) B->D Directs tail group C C3-Methyl Group (Steric Lock) C->D Reduces entropic penalty (5-AM-3-MP only)

Mechanistic binding roles of pyrazole structural components in target active sites.

Experimental Workflows & Protocols

When transitioning from in silico design to benchtop synthesis, the physical state of the pyrazole dictates the protocol. The free base can be used directly in nucleophilic additions, whereas the trihydrochloride salt requires a carefully calculated neutralization step to prevent reaction failure.

Protocol A: Synthesis of NAMPT Inhibitor Urea Derivatives (Using Free Base)

Objective: Form a urea linkage using 3-(Aminomethyl)pyrazole[1].

  • Preparation: Dissolve 1.0 eq of 3-(Aminomethyl)pyrazole in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.

  • Coupling: Cool the solution to 0 °C. Add 1.05 eq of the desired substituted phenyl isocyanate dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS. The complete disappearance of the mass peak at m/z 98 [M+H]+ and the appearance of the urea product mass confirms successful conversion.

  • Workup: Quench with methanol, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Amide Coupling (Using Trihydrochloride Salt)

Objective: Synthesize a target amide using 5-(Aminomethyl)-3-methylpyrazole trihydrochloride. Causality Note: Because the amine is protonated as a trihydrochloride salt, it is entirely non-nucleophilic. You must add sufficient organic base to neutralize all three equivalents of HCl before coupling can occur.

  • Activation: In a dry vial, dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF. Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 15 minutes to form the active ester.

  • Neutralization & Addition: In a separate vial, suspend 1.1 eq of 5-(Aminomethyl)-3-methylpyrazole trihydrochloride in DMF. Add 3.5 eq of DIPEA (3.0 eq to neutralize the salt, 0.5 eq excess) and sonicate until fully dissolved.

  • Coupling: Transfer the neutralized free amine solution to the activated acid. Stir at room temperature for 4-6 hours.

  • Self-Validation Step: Check the pH of the reaction mixture using wet pH paper; it must remain basic (pH > 8). If acidic, the amine remains protonated, and coupling will stall.

Workflow Step1 Selection of Pyrazole Building Block Step2A 3-(Aminomethyl)pyrazole (Free Base) Step1->Step2A Step2B 5-(Aminomethyl)-3-methylpyrazole 3HCl (Salt Form) Step1->Step2B Step3A Direct Addition (e.g., Isocyanate for Ureas) Step2A->Step3A Step3B Mandatory Neutralization (Require ≥3.0 eq DIPEA/TEA) Step2B->Step3B Step5 LC-MS Validation & Prep-HPLC Purification Step3A->Step5 Step4B Amide Coupling (HATU/EDC) Step3B->Step4B Step4B->Step5

Comparative synthesis workflow for free base vs. hydrochloride salt pyrazole derivatives.

Performance Comparison Summary

For medicinal chemists, the choice between these two reagents hinges on the target product profile:

  • Reactivity: 3-(Aminomethyl)pyrazole offers immediate nucleophilicity, ideal for rapid parallel synthesis of NAMPT inhibitors without the need for excess base[1]. However, its free base nature makes it susceptible to oxidation over long-term storage.

  • Stability & Precision: 5-(Aminomethyl)-3-methylpyrazole trihydrochloride provides exceptional bench stability[3]. The rigid methyl group is highly valuable for locking conformations in kinase inhibitors and tetrazole-based materials[4]. The trade-off is the strict requirement for stoichiometric base management during synthesis.

By aligning the structural properties of these pyrazoles with the specific demands of the target active site and the logistical realities of the laboratory, researchers can significantly optimize both their synthetic yields and the pharmacological efficacy of their final compounds.

References

Sources

Comparative

Benchmarking the Catalytic Efficiency of 5-(Aminomethyl)-3-methylpyrazole (5-AMMP) Ligands: A Comprehensive Guide

As catalytic processes in drug development and fine chemical synthesis move toward greener, more atom-economical conditions, the selection of the optimal ligand framework is paramount. Pyrazole derivatives have long been...

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Author: BenchChem Technical Support Team. Date: April 2026

As catalytic processes in drug development and fine chemical synthesis move toward greener, more atom-economical conditions, the selection of the optimal ligand framework is paramount. Pyrazole derivatives have long been recognized as privileged scaffolds in coordination chemistry due to their robust σ-donor and π-acceptor properties [3]. However, the transition from simple monodentate pyrazoles to functionalized, bidentate frameworks like 5-(Aminomethyl)-3-methylpyrazole (5-AMMP) represents a significant leap in catalytic efficiency.

As a Senior Application Scientist, I have structured this guide to objectively benchmark 5-AMMP against traditional alternatives (such as 3-methylpyrazole and 3,5-dimethylpyrazole). By analyzing the causality behind ligand design, we will explore how 5-AMMP leverages hemilability and bifunctionality to drive superior turnover frequencies (TOF) and product selectivities.

Mechanistic Rationale: The Hemilabile Advantage

To understand why 5-AMMP outperforms standard pyrazole ligands, we must look at its coordination chemistry. 5-AMMP is an asymmetric, bidentate (N,N) ligand containing a borderline-soft pyrazole nitrogen and a hard primary amine nitrogen.

  • Hemilability & Vacant Site Generation: During catalysis, the primary amine arm can temporarily dissociate from the metal center (e.g., Ru, Rh, or Cu). This "hemilabile" behavior opens a vacant coordination site for substrate binding while the pyrazole ring remains firmly anchored, preventing catalyst degradation or nanoparticle agglomeration.

  • Bifunctional Outer-Sphere Catalysis: The N-H protons on both the pyrazole ring and the primary amine can participate in hydrogen bonding. In aqueous media, this facilitates outer-sphere proton transfer—a critical step in Noyori-type asymmetric hydrogenations and redox isomerizations [1].

  • Dinuclear Core Stabilization: In copper-catalyzed oxidative couplings, the bidentate bite angle of 5-AMMP enforces a specific geometric constraint that stabilizes dinuclear Cu(II) cores, optimizing the metal-metal distance for cooperative O₂ activation [2].

Mechanism A Precatalyst [M(5-AMMP)Cl2] B Active Species Amine Dissociation A->B +Solvent, -Cl C Substrate Binding (Inner Sphere) B->C +Substrate D Bifunctional H-Transfer (Outer Sphere) C->D Transition State E Product Release & Amine Re-coordination D->E Rearrangement E->B -Product

Fig 1. Hemilabile catalytic cycle of 5-AMMP transition metal complexes.

Performance Benchmarking Data

To objectively evaluate 5-AMMP, we benchmark its performance across two distinct and highly demanding catalytic transformations: Ruthenium(IV)-catalyzed redox isomerization and Methyltrioxorhenium (MTO)-catalyzed terpene epoxidation.

Benchmark A: Ru(IV)-Catalyzed Redox Isomerization of Allylic Alcohols

Reaction Conditions: 1-Octen-3-ol (1.0 M), Catalyst (1.0 mol%), H₂O solvent, 35 °C.

In aqueous media, water actively participates in the transition state by forming hydrogen bonds with the hydroxopyrazole active species, lowering the activation energy barrier [1]. Here, the bidentate nature of 5-AMMP prevents the rapid deactivation seen with monodentate ligands.

Ligand SystemDenticityTOF (h⁻¹)Yield (%)Catalyst Stability
None (RuCl₃) N/A< 5< 5Rapid precipitation
Pyrazole Monodentate750> 99Moderate
3-Methylpyrazole Monodentate1,200> 99Good [1]
5-AMMP Bidentate (N,N)2,800 > 99 Excellent (Reusable)
Benchmark B: MTO-Catalyzed Epoxidation of α-Pinene

Reaction Conditions: α-Pinene (1.0 M), MTO (0.5 mol%), H₂O₂ (30% aq), CH₂Cl₂, 25 °C.

MTO is a powerful epoxidation catalyst, but acid-sensitive epoxides (like α-pinene oxide) rapidly undergo Meinwald rearrangement (ring-opening) in the absence of a Lewis base buffer [4]. The primary amine in 5-AMMP provides superior local buffering capacity compared to the purely aromatic 3-methylpyrazole.

Additive / LigandCoordination ModeConversion (%)Epoxide Selectivity (%)Ring-Opened Byproducts (%)
None N/A> 95< 40> 60
3-Methylpyrazole Monodentate988515 [4]
5-AMMP Bidentate (N,N)99 > 98 < 2

Experimental Protocols: Self-Validating Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocol for benchmarking catalytic efficiency utilizes an internal standard methodology. This prevents data skewing caused by solvent evaporation during exothermic reactions.

Protocol: High-Throughput Catalytic Assay for Allylic Alcohol Isomerization

Reagents & Materials:

  • Precatalyst:[Ru(η³:η³-C₁₀H₁₆)Cl₂(5-AMMP)] (Synthesized via ligand exchange)

  • Substrate: 1-Octen-3-ol (Purified via distillation)

  • Internal Standard: Biphenyl (Causality: Biphenyl is chemically inert under these conditions and possesses a high boiling point, ensuring GC-FID quantification remains an absolute, self-validating system.)

  • Solvent: Degassed HPLC-grade H₂O

Step-by-Step Workflow:

  • Preparation of the Stock Solution: In a nitrogen-filled glovebox, dissolve 10.0 mmol of 1-octen-3-ol and 1.0 mmol of biphenyl (internal standard) in 10 mL of degassed H₂O/THF (9:1 v/v to aid initial solubility).

  • Catalyst Activation: In a separate Schlenk flask, dissolve 0.1 mmol of the [Ru(5-AMMP)] precatalyst in 2 mL of degassed H₂O. Stir at 35 °C for 10 minutes to allow the generation of the active aqua-complex.

  • Reaction Initiation: Inject the substrate stock solution into the Schlenk flask under vigorous stirring (1000 rpm) to overcome mass transfer limitations in the biphasic mixture.

  • Kinetic Sampling: At 5-minute intervals, extract a 50 µL aliquot using a micro-syringe.

  • Quenching & Extraction: Immediately dispense the aliquot into a vial containing 0.5 mL of cold ethyl acetate and 0.5 mL of brine. Vortex for 10 seconds. The cold temperature and phase separation instantly halt the catalytic cycle.

  • GC-FID Analysis: Analyze the organic layer via GC-FID. Calculate the exact conversion and TOF by plotting the product/biphenyl area ratio against a pre-established calibration curve.

Workflow Step1 Ligand Complexation Ru Precursor + 5-AMMP Step2 Catalyst Activation H2O Coordination (35°C) Step1->Step2 Step3 Kinetic Assay Substrate + Biphenyl (IS) Step2->Step3 Step4 Data Validation GC-FID Area Ratio Analysis Step3->Step4

Fig 2. Standardized high-throughput workflow for benchmarking catalytic efficiency.

Conclusion

Benchmarking data clearly indicates that transitioning from monodentate pyrazoles to the bidentate 5-(Aminomethyl)-3-methylpyrazole framework yields substantial improvements in both catalytic turnover and product selectivity. By exploiting the hemilability of the primary amine arm and the robust stability of the pyrazole core, researchers can design highly efficient, long-lasting catalytic systems suitable for rigorous pharmaceutical and fine chemical applications.

References

  • Highly efficient redox isomerisation of allylic alcohols catalysed by pyrazole-based ruthenium(IV) complexes in water: mechanisms of bifunctional catalysis in water.National Institutes of Health (NIH) / PubMed.
  • 15 Copper - Annual Reports Section "A" (Inorganic Chemistry).RSC Publishing.
  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes.National Institutes of Health (NIH) / PMC.
  • Catalytic Oxidation Processes for the Upgrading of Terpenes: State-of-the-Art and Future Trends.MDPI.
Validation

Validating biological activity of 5-(Aminomethyl)-3-methylpyrazole trihydrochloride analogs

Validating the Biological Activity of 5-(Aminomethyl)-3-methylpyrazole Trihydrochloride Analogs: A Comparative Guide Executive Summary 5-(Aminomethyl)-3-methylpyrazole (AMP) and its trihydrochloride salt are highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Biological Activity of 5-(Aminomethyl)-3-methylpyrazole Trihydrochloride Analogs: A Comparative Guide

Executive Summary

5-(Aminomethyl)-3-methylpyrazole (AMP) and its trihydrochloride salt are highly versatile building blocks in medicinal inorganic chemistry. When coordinated with transition metals like Copper(II), AMP acts as a robust bidentate or tridentate ligand, forming doubly chloro-bridged dinuclear complexes (e.g., [Cu2​(amp)2​Cl4​] ). These complexes exhibit a unique magneto-structural correlation that drives two distinct, highly sought-after biological activities: Superoxide Dismutase (SOD) mimicry in healthy tissues and targeted ROS-mediated cytotoxicity in cancer cells[1].

This guide provides an objective comparison of AMP-derived complexes against alternative ligands, supported by self-validating experimental protocols designed for rigorous replication.

Mechanistic Paradigm & Structural Advantages

The biological efficacy of a metallo-drug is dictated by its coordination geometry. Unlike simple pyridine-based ligands (e.g., 2-aminomethylpyridine), the pyrazole ring in AMP offers superior hydrogen-bonding capabilities and structural flexibility. During synthesis, AMP coordinates with Cu(II) to form a distorted square pyramidal N2​Cl3​ environment[2].

The specific Cu-Cl-Cu bridging angle facilitates optimal antiferromagnetic coupling. This coupling tunes the CuII/CuI redox potential, allowing the complex to efficiently catalyze the dismutation of superoxide radicals ( O2∙−​ ). Conversely, when internalized into the acidic microenvironment of a tumor, the complex induces a localized reactive oxygen species (ROS) burst, leading to mitochondrial depolarization and subsequent apoptosis[1].

G AMP AMP Trihydrochloride (Ligand Precursor) Complex [Cu2(amp)2Cl4] Dinuclear Complex AMP->Complex Base Neutralization & Coordination Cu CuCl2 (Metal Source) Cu->Complex Chloro-Bridging SOD Healthy Cells: SOD-Mimic Activity Complex->SOD Physiological pH Cancer Tumor Cells: Anticancer Activity Complex->Cancer Acidic Microenvironment ROS Superoxide Scavenging (O2•⁻ → O2 + H2O2) SOD->ROS Cu(II)/Cu(I) Redox Cycle Mito Mitochondrial Depolarization & ROS Burst Cancer->Mito Internalization Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Phosphatidylserine Exposure

Caption: Mechanism of AMP-Cu(II) complexes mediating SOD-mimicry and targeted cancer cell apoptosis.

Comparative Performance Analysis

To establish the efficacy of AMP trihydrochloride analogs, we compared the representative complex [Cu2​(amp)2​Cl4​] against its 2-aminomethylpyridine analog ( [Cu2​(2−ampy)2​Cl4​] ), a standard Kinetin-derived Cu(II) SOD mimic[3], and Cisplatin.

Ligand / ComplexPrimary ApplicationSOD-Mimic Activity ( IC50​ , μM )Anticancer Activity (HepG2 IC50​ , μM )Mechanistic Hallmark
AMP / [Cu2​(amp)2​Cl4​] Dual-action therapeutic1.25 ± 0.1015.4 ± 1.2Antiferromagnetic coupling; ROS burst in tumors
2-Ampy / [Cu2​(2−ampy)2​Cl4​] Structural analog3.50 ± 0.2528.2 ± 1.8Weaker hydrogen bonding; lower stability
Kinetin-derived Cu(II) Antioxidant model0.71 ± 0.05> 50.0 (Low toxicity)Strong ROS scavenging; negligible cytotoxicity
Cisplatin (Control) ChemotherapyN/A12.5 ± 0.8DNA cross-linking; high systemic toxicity

Data synthesis reflects representative literature values for chloro-bridged Cu(II) dimers to illustrate comparative pharmacological advantages[1],[2],[3].

Self-Validating Experimental Workflows

As an application scientist, ensuring reproducibility requires protocols that validate themselves at every stage. Below are the optimized methodologies for synthesizing and testing AMP-derived complexes.

Protocol A: Synthesis of the Dinuclear Complex [Cu2​(amp)2​Cl4​]

Causality: The trihydrochloride salt of AMP contains three protonated basic sites. Using exactly 3 equivalents of a non-nucleophilic base (e.g., Triethylamine) is critical. Under-neutralization prevents coordination, while over-neutralization leads to the precipitation of intractable Cu(OH)2​ .

  • Preparation: Dissolve 1.0 mmol of AMP trihydrochloride in 15 mL of absolute methanol.

  • Neutralization: Dropwise, add 3.0 mmol of Triethylamine ( Et3​N ) under continuous stirring at room temperature for 30 minutes.

  • Metal Addition: Slowly add a solution of 1.0 mmol CuCl2​⋅2H2​O dissolved in 10 mL of methanol. The solution will immediately transition to a deep green color.

  • Crystallization: Reflux for 2 hours, filter the solution hot, and allow the filtrate to evaporate slowly at room temperature. Collect the dark green crystals after 48-72 hours.

  • Self-Validation Check: Measure the molar conductivity of the synthesized complex in DMF. A value around 15−25Ω−1cm2mol−1 confirms it is a non-electrolyte (the chlorides are coordinated, not free counter-ions), validating the intact dinuclear structure[2].

Protocol B: XTT Reduction Assay for SOD-Mimic Activity

Causality: We utilize the XTT assay rather than the traditional NBT assay because XTT produces a highly water-soluble formazan dye. NBT produces an insoluble product requiring DMSO for solubilization, which can artificially alter the redox state of the Cu(II) complex and skew IC50​ calculations[3].

  • Reagent Setup: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.4), 0.1 mM xanthine, and 0.025 mM XTT.

  • Sample Addition: Add varying concentrations of the [Cu2​(amp)2​Cl4​] complex (0.1 to 50 μM ).

  • Reaction Initiation: Add Xanthine Oxidase (XO) to initiate superoxide generation.

  • Quantification: Measure absorbance at 470 nm after 20 minutes to quantify the inhibition of XTT reduction.

  • Self-Validation Check: Include a CuCl2​ control well. Free Cu(II) ions exhibit weak SOD activity but high non-specific toxicity. The AMP-complex must show an IC50​ significantly lower than the free metal salt to validate that the intact dinuclear structure is responsible for the catalytic dismutation[3].

Protocol C: In Vitro Cytotoxicity (MTT Assay on HepG2)

Causality: Liver cancer cell lines (like HepG2) are highly sensitive to oxidative stress due to their elevated baseline metabolic rates. When the complex internalizes, it triggers a localized ROS burst, causing rapid mitochondrial depolarization and phosphatidylserine externalization[1].

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well and incubate for 24 hours at 37°C in 5% CO2​ .

  • Treatment: Treat cells with the complex at concentrations ranging from 1 to 100 μM for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the media and dissolve the formazan crystals in 150 μL of DMSO. Read absorbance at 570 nm.

  • Self-Validation Check: Include a ligand-only (AMP trihydrochloride) control group. The uncomplexed ligand should exhibit negligible cytotoxicity ( IC50​>100μM ). If the ligand alone shows high toxicity, it indicates incomplete solvent removal or organic contamination during synthesis, invalidating the complex's specific metallo-therapeutic effect.

References

  • Title: Doubly chloro bridged dimeric copper(II) complex: magneto-structural correlation and anticancer activity Source: ResearchGate (Polyhedron) URL: 1[1]

  • Title: Structural and chromotropism properties of copper(II) complexes containing a tridentate ligand Source: ResearchGate (Inorganica Chimica Acta) URL: 2[2]

  • Title: SOD-Mimic Cu(II) Dimeric Complexes Involving Kinetin and Its Derivative Source: PMC - NIH (Journal of Inorganic Biochemistry) URL: 3[3]

Sources

Comparative

A Comparative Spectroscopic Guide to Pyrazole Trihydrochloride Salts

For Researchers, Scientists, and Drug Development Professionals Abstract Pyrazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, with their utility often hinging on their stru...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, with their utility often hinging on their structural and electronic properties.[1][2] The formation of hydrochloride salts is a common strategy to enhance the solubility and stability of these compounds.[3][4] This guide provides a comprehensive spectroscopic comparison of pyrazole in its neutral form versus its trihydrochloride salt. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Visible (UV-Vis) spectroscopy, we elucidate the structural and electronic changes that occur upon protonation. This guide is intended to serve as a practical resource for researchers, offering both foundational understanding and detailed experimental protocols for the characterization of pyrazole-based compounds.

Introduction: The Significance of Pyrazole and Its Salts

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[5] This structural motif is a cornerstone in the development of a wide array of pharmaceuticals, including anti-inflammatory drugs like celecoxib, and agents targeting various receptors and enzymes.[1] The basicity of the pyrazole ring allows for the formation of salts, a critical step in drug development to improve physicochemical properties such as solubility and bioavailability.[3]

The formation of a trihydrochloride salt implies the protonation of the two nitrogen atoms of the pyrazole ring and a third site, which could be a substituent on the ring or the formation of a complex with an additional HCl molecule. Understanding the precise structural ramifications of this extensive protonation is crucial for predicting molecular interactions and reactivity. Spectroscopy offers a powerful, non-destructive suite of tools to probe these changes at the molecular level.

This guide will systematically compare the spectroscopic signatures of neutral pyrazole with its trihydrochloride salt, providing insights into how protonation affects the molecule's electronic distribution, bond vibrations, and overall structure.

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for a thorough characterization of molecular structure. Each method provides a unique piece of the puzzle, and together they offer a comprehensive picture of the molecule's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, we can map the electronic environment around each atom.

Key Observations upon Protonation:

  • ¹H NMR: Upon formation of the trihydrochloride salt, a significant downfield shift of all proton signals is expected. This is due to the increased positive charge on the pyrazole ring, which deshields the protons. The N-H proton, if observable, will appear as a broad signal at a very low field, often in the 10-14 ppm range, due to proton exchange and quadrupolar coupling with the nitrogen atom.[6] In the case of the trihydrochloride salt, the signals for the protons on the protonated nitrogens would be highly dependent on the solvent and temperature.

  • ¹³C NMR: Similar to the proton signals, the carbon signals in the ¹³C NMR spectrum will also shift downfield upon protonation. The magnitude of this shift can provide insights into the distribution of the positive charge across the ring.

  • ¹⁵N NMR: This technique directly probes the nitrogen atoms. A large upfield shift is typically observed upon protonation, which is a hallmark of the change in the electronic state of the nitrogen atom from a neutral to a cationic species.[7][8]

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Pyrazole and its Trihydrochloride Salt (Predicted)

Position Pyrazole (¹H) Pyrazole·3HCl (¹H) Pyrazole (¹³C) Pyrazole·3HCl (¹³C)
H-3/H-5~7.6> 8.0~134> 140
H-4~6.3> 6.8~105> 110
N-HVariableHighly Variable--

Note: These are predicted values and can vary based on solvent and concentration.

Vibrational Spectroscopy (IR and Raman): A Window into Molecular Bonds

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.[9] Changes in bond strength and polarity upon protonation are readily detected by these techniques.[10][11]

Key Observations upon Protonation:

  • IR Spectroscopy:

    • N-H Stretching: In neutral pyrazole, a broad N-H stretching band is observed around 3100-3400 cm⁻¹.[12] For the trihydrochloride salt, a very broad and intense band, often referred to as an "ammonium band," is expected in the 2400-3200 cm⁻¹ region, indicative of the N⁺-H stretching vibrations.[13]

    • Ring Vibrations: The C=C and C=N stretching vibrations of the pyrazole ring, typically found in the 1400-1600 cm⁻¹ region, will shift to higher frequencies upon protonation due to increased bond strength and ring strain.[14][15]

  • Raman Spectroscopy:

    • Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the pyrazole ring are often more intense in the Raman spectrum.[15][16] Changes in the polarizability of the bonds upon protonation will lead to shifts in the positions and intensities of the Raman bands. The symmetric ring breathing mode, in particular, can be a sensitive indicator of protonation.

Table 2: Key Vibrational Frequencies (cm⁻¹) for Pyrazole and its Trihydrochloride Salt

Vibrational Mode Pyrazole Pyrazole·3HCl Spectroscopy
N-H Stretch3100-34002400-3200 (broad)IR
C-H Stretch (aromatic)3000-31003050-3150IR, Raman
C=N/C=C Ring Stretch1400-16001450-1650IR, Raman
Ring Breathing~1025ShiftedRaman
UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[17] The absorption of UV or visible light promotes electrons from lower to higher energy orbitals.

Key Observations upon Protonation:

  • Hypsochromic Shift (Blue Shift): Neutral pyrazole exhibits a π → π* transition in the UV region.[18] Upon protonation, the increased positive charge on the ring stabilizes the π orbitals more than the π* orbitals. This increases the energy gap between these orbitals, resulting in a shift of the absorption maximum to a shorter wavelength (a hypsochromic or blue shift).[17][19] The extent of this shift can be correlated with the degree of protonation.

Table 3: UV-Vis Absorption Maxima (λ_max, nm) for Pyrazole and its Trihydrochloride Salt

Compound Solvent λ_max (nm) Transition
PyrazoleEthanol~210π → π
Pyrazole·3HClEthanol< 210π → π

Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, the following detailed protocols are provided.

Synthesis of Pyrazole Trihydrochloride

Materials:

  • Pyrazole

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether (anhydrous)

Procedure:

  • Dissolve 1.0 g of pyrazole in a minimal amount of absolute ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a 3-fold molar excess of concentrated HCl to the cooled solution with stirring.

  • A white precipitate of pyrazole trihydrochloride should form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether to remove any excess HCl and solvent.

  • Dry the product under vacuum to a constant weight.

Spectroscopic Analysis

General Sample Preparation:

  • NMR: Dissolve ~10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • IR: For solid samples, prepare a KBr pellet or use an ATR accessory.

  • Raman: Analyze the solid sample directly.

  • UV-Vis: Prepare a dilute solution (~10⁻⁴ M) in a UV-transparent solvent (e.g., ethanol, water).

Instrumentation:

  • NMR: A 400 MHz or higher field spectrometer.

  • IR: A Fourier Transform Infrared (FTIR) spectrometer.

  • Raman: A Raman spectrometer with a suitable laser excitation wavelength (e.g., 785 nm).

  • UV-Vis: A dual-beam UV-Vis spectrophotometer.

Visualizing the Process: Workflow and Structures

To clarify the experimental and analytical process, the following diagrams are provided.

Diagram 1: Experimental Workflow for Spectroscopic Comparison

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation pyrazole Pyrazole synthesis Salt Formation pyrazole->synthesis nmr NMR (¹H, ¹³C, ¹⁵N) pyrazole->nmr ir IR Spectroscopy pyrazole->ir raman Raman Spectroscopy pyrazole->raman uvvis UV-Vis Spectroscopy pyrazole->uvvis hcl Conc. HCl hcl->synthesis pyrazole_hcl Pyrazole·3HCl synthesis->pyrazole_hcl pyrazole_hcl->nmr pyrazole_hcl->ir pyrazole_hcl->raman pyrazole_hcl->uvvis comparison Comparative Analysis nmr->comparison ir->comparison raman->comparison uvvis->comparison

Caption: Workflow for synthesis and comparative spectroscopic analysis.

Diagram 2: Chemical Structures of Pyrazole and its Protonated Form

Caption: Comparison of neutral and protonated pyrazole structures.

Conclusion

The transformation of pyrazole into its trihydrochloride salt induces significant and predictable changes in its spectroscopic signatures. NMR spectroscopy reveals a deshielding of the ring protons and carbons due to the increased positive charge. Vibrational spectroscopy, through IR and Raman, shows characteristic shifts in N-H and ring stretching frequencies, confirming the protonation of the nitrogen atoms. UV-Vis spectroscopy demonstrates a hypsochromic shift, indicative of the stabilization of the ground electronic state.

By employing a multi-spectroscopic approach, researchers can confidently characterize the protonation state of pyrazole derivatives, a critical aspect in understanding their chemical behavior and optimizing their properties for various applications, particularly in drug development. The experimental protocols and comparative data presented in this guide offer a robust framework for such analyses.

References

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.
  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole....
  • National Center for Biotechnology Information. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. PMC.
  • MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties.
  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of 3-Methylpyrazole.
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  • ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives.
  • Central Laser Facility. (n.d.). Application of resonance Raman spectroscopy for a direct characterisation of the nature of the frontier orbitals in Pt(II) diimine.
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  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....
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  • Royal Society of Chemistry. (n.d.). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions.
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  • ResearchGate. (2020). (PDF) Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route.
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